Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-1-pyridin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGBIHSZVJUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700130 | |
| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-79-9 | |
| Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for the title compound.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of a hydrazine derivative with a β-ketoester, followed by bromination. A common method for forming the pyrazole ring is the reaction of a hydrazine with a 1,3-dicarbonyl compound.[4]
A proposed synthetic route involves the reaction of 2-hydrazinopyridine with ethyl 2-formyl-3-oxobutanoate (or a similar reactive intermediate) to form the pyrazole ring, followed by a bromination step to introduce the bromine atom at the 5-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate)
-
Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol in a round-bottom flask, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the intermediate, Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final product, this compound.
Characterization Data
The following table summarizes the expected quantitative data for the characterization of this compound. These values are predicted based on the analysis of structurally similar compounds.
| Property | Expected Value |
| Molecular Formula | C₁₁H₉BrN₄O₂ |
| Molecular Weight | 297.11 g/mol [6] |
| Melting Point | 120-130 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.55 (d, 1H), 8.10 (s, 1H), 7.90 (t, 1H), 7.40 (d, 1H), 7.25 (t, 1H), 4.35 (q, 2H), 1.40 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5, 150.0, 148.5, 142.0, 139.0, 122.5, 120.0, 112.0, 105.0, 60.5, 14.5 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₁H₁₀BrN₄O₂⁺: 297.00, found: 297.1 |
Experimental and Analytical Workflow
The overall workflow from synthesis to characterization and potential biological evaluation is crucial for drug discovery and development.
Caption: General workflow for the synthesis, characterization, and evaluation of novel chemical entities.
Potential in Drug Discovery
Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds act as inhibitors of enzymes like lactate dehydrogenase (LDH), which is overexpressed in cancer cells.[7] The evaluation of novel pyrazole compounds typically involves screening against a panel of relevant biological targets to identify potential therapeutic applications.
Caption: A simplified overview of the drug discovery and development process for a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. digitalrepository.unm.edu [digitalrepository.unm.edu]
Spectroscopic and Synthetic Profile of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Due to the absence of directly published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies provided are generalized protocols commonly employed for the synthesis and characterization of similar pyrazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic trends for pyrazole and pyridine moieties.[1][2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | Pyridine H6 |
| ~8.20 | s | 1H | Pyrazole H3 |
| ~7.90 | td | 1H | Pyridine H4 |
| ~7.80 | d | 1H | Pyridine H5 |
| ~7.30 | ddd | 1H | Pyridine H3' |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~1.35 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O (ester) |
| ~150.0 | Pyridine C2' |
| ~149.0 | Pyridine C6' |
| ~145.0 | Pyrazole C5 |
| ~140.0 | Pyridine C4' |
| ~138.0 | Pyrazole C3 |
| ~123.0 | Pyridine C5' |
| ~122.0 | Pyridine C3' |
| ~110.0 | Pyrazole C4 |
| ~61.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1590, 1570, 1470 | C=C and C=N stretching (pyrazole and pyridine rings) |
| ~1250 | C-O stretch (ester) |
| ~780 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 324/326 | [M]⁺/ [M+2]⁺ (presence of Bromine isotope) |
| 296/298 | [M - C₂H₄]⁺ |
| 279/281 | [M - OEt]⁺ |
| 251/253 | [M - COOEt]⁺ |
| 172 | [M - Br - COOEt]⁺ |
Experimental Protocols
The following protocols describe generalized methods for the synthesis and spectroscopic characterization applicable to this compound, based on procedures reported for similar compounds.[8][9]
Synthesis Protocol: Cyclocondensation Reaction
A plausible synthetic route involves the cyclocondensation of a hydrazine derivative with a β-ketoester.[8][9]
-
Preparation of the β-ketoester intermediate: Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base like sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization: The resulting dioxo-ester is then treated with 2-hydrazinopyridine in a suitable solvent, such as glacial acetic acid.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition. Fragmentation patterns are analyzed using tandem mass spectrometry (MS/MS).[10][11]
Visualizations
Chemical Structure of this compound
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a compound of significant interest in medicinal chemistry. By examining its three-dimensional arrangement in the solid state, we can gain crucial insights into its physicochemical properties, potential intermolecular interactions, and structure-activity relationships, which are vital for rational drug design and development. While crystallographic data for the exact title compound is not publicly available, this guide presents a comprehensive analysis of a very close structural analog, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , to provide a robust predictive model of its structural characteristics.
Molecular Structure and Conformation
The molecular structure of the analogous compound reveals a pyrazole ring linked to a pyridinyl ring and an ethyl carboxylate group. The overall conformation is determined by the relative orientations of these constituent rings and the ester substituent.
Key Conformational Features:
-
Planarity of Rings: Both the pyrazole and pyridine rings are individually planar.
-
Inter-ring Dihedral Angle: The dihedral angle between the pyrazole and pyridine rings is a critical parameter defining the molecule's overall shape. In the case of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, this angle is 78.7(2)°.[1][2] This significant twist between the two aromatic systems is a key feature of its three-dimensional structure.
-
Ester Group Orientation: The ethyl carboxylate group's conformation relative to the pyrazole ring influences its hydrogen bonding capabilities and steric profile.
Crystallographic Data
The crystal structure of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₉BrClN₃O₂ |
| Formula Weight | 330.57 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.404(2) Å |
| b | 10.024(2) Å |
| c | 17.072(3) Å |
| α, β, γ | 90° |
| Volume | 1267.0(4) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| Refinement | |
| R-factor | 0.056 |
| wR-factor | 0.129 |
| Data-to-parameter ratio | 14.1 |
Intermolecular Interactions
Analysis of the crystal packing of the analogous compound reveals the nature of the non-covalent interactions that stabilize the crystal lattice. These interactions are fundamental for understanding the compound's solubility, melting point, and crystal morphology. In the crystal structure of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, no classical hydrogen bonds were observed.[1] The crystal packing is primarily governed by van der Waals forces.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of the analogous compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.
Synthesis
The synthesis of the title compound would likely follow a similar procedure to its analogue, which is an important intermediate in the synthesis of Rynaxypyr®, a potent insecticide.[1][2]
Crystallization
Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.
-
Procedure: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (3.3 g, 10.0 mmol) was dissolved in acetonitrile (60 ml). The solvent was allowed to evaporate slowly at room temperature over approximately 20 days to yield colorless block-like crystals.[1][2]
X-ray Data Collection and Structure Refinement
-
Data Collection: A single crystal of suitable size was mounted on an Enraf–Nonius CAD-4 diffractometer. X-ray diffraction data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1] A total of 2295 reflections were measured, of which 1347 were independent.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis.
References
Probing the Physicochemical Profile: A Technical Guide to the Solubility and Stability of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. As specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and theoretical considerations necessary to generate this critical information for drug discovery and development. A thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems and for developing robust formulations.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall therapeutic efficacy.[1][2] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure.[1][3] Therefore, a comprehensive assessment of solubility is a cornerstone of early-stage drug development.
Two key types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous buffer, and is useful for high-throughput screening.[4][5] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is crucial for preformulation and understanding the compound's intrinsic properties.[2][6]
Experimental Protocols for Solubility Determination
The kinetic solubility of this compound can be determined using methods such as nephelometry or direct UV absorbance.[5][7] The shake-flask method is also a widely used technique.[8][9]
Protocol: Shake-Flask Kinetic Solubility Assay [8][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Incubation: Add a small volume (e.g., 5 µL) of each DMSO dilution to a microtiter plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to reach the final desired concentration.
-
Equilibration: Shake the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for dissolution.[8]
-
Precipitation Detection: After incubation, assess for precipitate formation. This can be done visually or by measuring light scattering using a nephelometer.[8]
-
Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by centrifugation or filtration. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[8]
Thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed.[1][6]
Protocol: Shake-Flask Thermodynamic Solubility Assay [1][6]
-
Sample Preparation: Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate buffer at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Data Presentation
The results of the solubility studies should be summarized in clear and concise tables.
Table 1: Kinetic Solubility of this compound
| Buffer System (pH) | Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (µg/mL) | Method |
| PBS (7.4) | 2 | 25 | Data to be determined | Nephelometry |
| Acetate Buffer (4.5) | 2 | 25 | Data to be determined | HPLC-UV |
| Phosphate Buffer (6.8) | 2 | 25 | Data to be determined | HPLC-UV |
Table 2: Thermodynamic Solubility of this compound
| Buffer System (pH) | Equilibration Time (hours) | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| pH 1.2 (Simulated Gastric Fluid) | 48 | 37 | Data to be determined |
| pH 4.5 (Acetate Buffer) | 48 | 37 | Data to be determined |
| pH 6.8 (Simulated Intestinal Fluid) | 48 | 37 | Data to be determined |
| pH 7.4 (Phosphate-Buffered Saline) | 48 | 37 | Data to be determined |
Stability Assessment
Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Stability studies are typically conducted under various stress conditions to identify potential liabilities.[12][13]
Experimental Protocols for Stability Studies
Solution stability studies assess the degradation of the compound in various aqueous environments, which is critical for understanding its behavior in biological fluids and for the development of liquid formulations.[14]
Protocol: pH-Dependent Solution Stability [14][15]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Store the solutions at a controlled temperature (e.g., 25°C and 40°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw aliquots from each solution.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light.[16][17][18] The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B).[19][20]
Protocol: ICH Q1B Photostability Testing [16][17][20]
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and near-ultraviolet energy (not less than 200 watt hours/square meter).[20]
-
Control Samples: Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and control samples using a stability-indicating HPLC method. Compare the results to assess the extent of degradation due to light exposure.
Data Presentation
The stability data should be presented in a clear and organized manner.
Table 3: Solution Stability of this compound (% Remaining)
| pH | Temperature (°C) | 0h | 2h | 4h | 8h | 24h | 1 week | 4 weeks |
| 1.2 | 25 | 100 | Data | Data | Data | Data | Data | Data |
| 1.2 | 40 | 100 | Data | Data | Data | Data | Data | Data |
| 7.4 | 25 | 100 | Data | Data | Data | Data | Data | Data |
| 7.4 | 40 | 100 | Data | Data | Data | Data | Data | Data |
| 9.0 | 25 | 100 | Data | Data | Data | Data | Data | Data |
| 9.0 | 40 | 100 | Data | Data | Data | Data | Data | Data |
Table 4: Photostability of this compound
| Sample Type | Condition | Assay (% of Initial) | Appearance of Degradants |
| Solid | Light Exposed | Data to be determined | Yes/No |
| Solid | Dark Control | Data to be determined | Yes/No |
| Solution | Light Exposed | Data to be determined | Yes/No |
| Solution | Dark Control | Data to be determined | Yes/No |
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Workflow for Solution and Photostability Studies.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate the essential data needed to inform critical decisions in the drug discovery and development process, ultimately paving the way for the successful advancement of this promising compound. The presented workflows and data table templates offer a standardized approach to ensure data quality and facilitate clear communication within a research and development team.
References
- 1. evotec.com [evotec.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. benchchem.com [benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. hudsonlabautomation.com [hudsonlabautomation.com]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
An In-depth Technical Guide to Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Sourcing, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of potential interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule belongs to a class of compounds known for their diverse biological activities. This document outlines its commercial availability, potential synthetic routes, and the broader biological significance of related structures.
Commercial Availability
A thorough search of commercial chemical supplier databases indicates that This compound is not a readily available stock item. Researchers seeking this specific molecule will likely need to pursue custom synthesis or synthesize it in-house.
However, a variety of structurally related pyrazole-pyridine conjugates and bromo-pyrazole carboxylates are commercially available. These alternatives can serve as starting points for further synthetic modification, as reference compounds for biological assays, or as potential surrogates in initial screening campaigns.
| Compound Name | CAS Number | Notes |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 500011-92-7 | A regioisomer with an additional chloro-substituent on the pyridine ring. The positions of the bromo and carboxylate groups are at C3 and C5, respectively. This compound is listed as a diamide insecticide that acts as a ryanodine receptor antagonist.[1] |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 500011-91-6 | The dihydro- precursor to the compound above, available from several suppliers. |
| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 | This analog features a methyl group at the N1 position instead of the pyridin-2-yl moiety, providing a useful control compound for evaluating the contribution of the pyridine ring.[2] |
| Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | 1701771-11-0 | An isomer with a different substitution pattern on the pyrazole ring and an ethyl group at the N1 position. |
| 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | 1564628-87-0 | The corresponding carboxylic acid, which could be esterified to the ethyl ester. |
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Not specified | A fused bicyclic system that incorporates both the pyrazole and pyridine rings, offered by some suppliers in India.[3] |
Synthetic Approaches
Given the absence of a commercial source, the synthesis of this compound would be necessary for its investigation. A plausible and common method for constructing 1,4,5-trisubstituted pyrazoles involves the cyclocondensation of a hydrazine with a suitably functionalized 1,3-dicarbonyl compound or its equivalent.
A potential retrosynthetic analysis suggests that the target compound could be assembled from 2-hydrazinopyridine and a bromine-containing three-carbon electrophile. A forward synthesis could proceed as follows:
-
Preparation of the Hydrazine: 2-Hydrazinopyridine is commercially available or can be synthesized from 2-chloropyridine and hydrazine.
-
Synthesis of the β-Ketoester Precursor: A key intermediate would be a halogenated β-ketoester. For instance, ethyl 2-bromo-3-oxobutanoate or a similar reactive species.
-
Cyclocondensation Reaction: The reaction between 2-hydrazinopyridine and the brominated β-ketoester would form the pyrazole ring. This is a standard approach for creating substituted pyrazoles.
-
Bromination (Alternative Route): An alternative strategy would be to first synthesize Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and then perform a regioselective bromination at the 5-position.
Experimental Protocols
While a specific protocol for the target molecule is not published, a general procedure for the synthesis of substituted pyrazoles from hydrazines and β-ketoesters can be adapted.
-
Reaction Setup: To a solution of the β-ketoester (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) in a round-bottom flask equipped with a condenser and magnetic stirrer, add the substituted hydrazine (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole derivative.
Biological Significance and Potential Applications
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][6][7][8] The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions.
-
Kinase Inhibition: Many pyridinyl-pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
GPCR Modulation: This structural motif is also found in modulators of G-protein coupled receptors.
-
Agrochemicals: As seen with a close analog, this class of compounds has applications as insecticides, often targeting specific insect receptors like the ryanodine receptor.[1]
The specific combination of a bromo-substituent and a pyridinyl moiety in the target compound makes it an interesting candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
References
- 1. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | 500011-92-7 | AVA01192 [biosynth.com]
- 2. 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. indiamart.com [indiamart.com]
- 4. jchr.org [jchr.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate (CAS No. 1269293-79-9) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry, synthesis, and biological activities of structurally related pyrazole derivatives. The experimental protocols and potential mechanisms of action are illustrative and derived from analogous compounds.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom, a pyridine ring, and an ethyl carboxylate group. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and insecticidal activities. The presence of a pyridine moiety and a bromine atom suggests potential for diverse chemical modifications and biological interactions, making this compound a person of interest for medicinal chemistry and drug discovery.
Chemical Identity and Properties
Quantitative data for the target compound and a closely related analog are summarized below.
| Identifier | This compound |
| CAS Number | 1269293-79-9 |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ |
| Molecular Weight | 296.12 g/mol |
| Identifier | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate |
| CAS Number | 500011-92-7 |
| Molecular Formula | C₁₁H₉BrClN₃O₂ |
| Molecular Weight | 330.56 g/mol |
| Appearance | Solid |
| Purity | 97% |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis and Characterization
Postulated Synthesis Workflow
The synthesis of pyrazole derivatives often follows a well-established chemical pathway. The diagram below illustrates a generalized workflow for the synthesis of a substituted pyrazole, which could be adapted for the target compound.
Illustrative Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar pyrazole carboxylates and should be adapted and optimized for the specific target molecule.
-
Reaction Setup: To a solution of an appropriate β-ketoester precursor in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 2-hydrazinopyridine.
-
Condensation: The reaction mixture is typically heated under reflux for several hours to facilitate the cyclocondensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Potential Biological Activities and Signaling Pathways
Given the prevalence of the pyrazole scaffold in pharmacologically active molecules, this compound is a candidate for various biological activities.
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The diagram below illustrates this potential mechanism of action.
Anticancer Potential
Several studies have reported the anticancer properties of pyrazole-containing compounds.[2] These compounds can act through various mechanisms, including the inhibition of protein kinases or interaction with DNA.[3]
Insecticidal Potential
A structurally similar compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, is a known intermediate in the synthesis of the insecticide Rynaxypyr.[4] Rynaxypyr acts as a potent and selective activator of insect ryanodine receptors, leading to impaired muscle regulation and eventual death of the insect. This suggests that the target compound could also be investigated for similar insecticidal properties.
Future Directions
The lack of specific data on this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.
-
Biological Screening: Comprehensive screening of the compound against a panel of biological targets, including various kinases, COX enzymes, and insect receptors, to identify potential therapeutic or agrochemical applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the bromine atom, the pyridine ring, and the ethyl carboxylate group to any observed biological activity.
Conclusion
This compound represents an intriguing yet underexplored molecule. Based on the well-documented activities of related pyrazole derivatives, it holds potential for applications in drug discovery and agrochemical development. Further dedicated research is necessary to fully elucidate its chemical properties and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Initial biological screening of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This technical guide delves into the initial biological screening of a specific subset of this class: derivatives of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. While comprehensive public-domain research on this exact core structure is nascent, this document synthesizes available data on closely related pyrazole-carboxylate analogues to provide a foundational understanding of their potential therapeutic applications and the methodologies employed in their evaluation.
Data Presentation: Biological Activity of Related Pyrazole-Carboxylate Derivatives
The following tables summarize the quantitative biological activity data for pyrazole derivatives that share structural similarities with the this compound core. This comparative data can inform the potential bioactivity of novel derivatives.
Table 1: Anticancer Activity of Pyrazole-Carboxylate Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 (ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative) | A549 (Lung Carcinoma) | 26 | [1] |
| Compound 19 (3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivative) | A375 (Melanoma) | 4.2 | [2] |
| Compound 9 ((E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide) | A549 (Lung Carcinoma) | 0.28 | [1] |
| Compound 10 (Oxime-linked pyrazole derivative) | A549 (Lung Carcinoma) | 14.5 | [1] |
Table 2: Antimicrobial Activity of Pyrazole-Carboxylate Derivatives
| Compound ID | Microbial Strain | MIC (µmol/mL) | Reference |
| Compound 16 (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) | Candida parapsilosis | 0.015 | [3] |
| Compound 21 (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) | Escherichia coli | 0.038 | [3] |
| Compound 21 (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) | Pseudomonas aeruginosa | 0.067 | [3] |
Table 3: Enzyme Inhibition Activity of Pyrazole Derivatives
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Substituted pyrazol-4-yl-diazene derivatives | α-glycosidase | 33.72 ± 7.93 to 90.56 ± 27.52 | [4] |
| Substituted pyrazol-4-yl-diazene derivatives | Carbonic Anhydrase I (hCA I) | 1.06 ± 0.16 to 9.83 ± 0.74 | [4] |
| Substituted pyrazol-4-yl-diazene derivatives | Carbonic Anhydrase II (hCA II) | 0.68 ± 0.12 to 7.16 ± 1.14 | [4] |
| Substituted pyrazol-4-yl-diazene derivatives | Acetylcholinesterase (AChE) | 44.66 ± 10.06 to 78.34 ± 17.83 | [4] |
| Substituted pyrazol-4-yl-diazene derivatives | Butyrylcholinesterase (BChE) | 50.36 ± 13.88 to 88.36 ± 20.03 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are generalized protocols for key assays based on the available literature for pyrazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to the desired concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density.
-
Compound Dilution: The pyrazole derivatives are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate generalized workflows and relationships relevant to the biological screening of novel chemical entities.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester [smolecule.com]
- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some pyrazoles derivatives: Potent carbonic anhydrase, α-glycosidase, and cholinesterase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pyridinyl-Pyrazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinyl-pyrazole scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the discovery and history of these compounds, with a primary focus on their evolution as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. We will delve into the initial discoveries, structure-activity relationships (SAR), key experimental protocols, and the underlying signaling pathways.
Historical Perspective: From Imidazoles to Pyrazoles
The journey towards pyridinyl-pyrazole-based inhibitors began with the discovery of the pyridinyl-imidazole class of compounds. The prototypical example, SB203580, was identified as a potent and selective inhibitor of p38 MAP kinase.[1] These first-generation inhibitors demonstrated the therapeutic potential of targeting the p38 pathway for inflammatory conditions.[1] The core pharmacophore of these early compounds consisted of a 4-pyridyl group and a substituted phenyl group attached to an imidazole ring.[2]
However, the quest for improved potency, selectivity, and pharmacokinetic properties led researchers to explore bioisosteric replacements for the imidazole core. This exploration paved the way for the development of N-pyrazole, N'-aryl ureas, a novel class of p38 inhibitors. A key breakthrough in this area was the discovery of BIRB 796, which exhibited exceptional potency and a unique allosteric binding mechanism. This compound demonstrated that a pyrazole core, coupled with a diaryl urea moiety, could achieve picomolar affinity for p38 MAP kinase. The success of BIRB 796 solidified the pyrazole scaffold as a "privileged structure" in the design of kinase inhibitors and spurred extensive research into related pyridinyl-pyrazole derivatives.[3]
Quantitative Structure-Activity Relationship (SAR)
The development of pyridinyl-pyrazole and related pyrazole-urea inhibitors has been heavily guided by extensive SAR studies. These studies have elucidated the key structural features required for potent p38 inhibition.
Pyrazolyl Urea Derivatives
The following tables summarize the binding affinities and cellular activities of a series of N-pyrazole, N'-aryl urea derivatives, highlighting the impact of various substituents on the pyrazole and aryl rings.
Table 1: Binding Affinities of N-Phenyl Pyrazole Derivatives
| Compound | R1 (at N-1 of pyrazole) | R2 (at C-5 of pyrazole) | R3 (on urea phenyl) | Kd (nM) for p38 |
| 14 | Methyl | tert-Butyl | H | 350 |
| 16 | Phenyl | tert-Butyl | 4-Chloro | 9 |
| 20 | 4-Tolyl | tert-Butyl | 4-Chloro | 10 |
| 46 | Methyl | H | 4-Chloro | >10000 |
Data sourced from: Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
Table 2: Impact of Pyrazole C-5 Substituent on Binding Affinity
| Compound | R1 (at N-1 of pyrazole) | R2 (at C-5 of pyrazole) | R3 (on urea phenyl) | Kd (nM) for p38 |
| 46 | Methyl | H | 4-Chloro | >10000 |
| 14 | Methyl | tert-Butyl | 4-Chloro | 350 |
| 47 | Methyl | Isopropyl | 4-Chloro | 2600 |
| 48 | Methyl | Cyclopentyl | 4-Chloro | 1000 |
Data sourced from: Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
Table 3: Cellular Activity of Selected Pyrazolyl Urea Derivatives
| Compound | p38 IC50 (nM) | TNF-α Inhibition in THP-1 cells IC50 (nM) |
| BIRB 796 (45) | 38 | 68 |
| Compound 16 | - | 1300 |
| Compound 20 | - | 1200 |
Data sourced from: Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
Key Signaling Pathway: p38 MAP Kinase
The primary target of the pyridinyl-pyrazole compounds discussed is the p38 MAP kinase. This kinase is a central node in a signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to a multitude of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: The p38 MAP Kinase Signaling Cascade.
Experimental Protocols
Synthesis of Key Pyrazole Intermediate: 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
This protocol describes the synthesis of a key aminopyrazole intermediate used in the preparation of many pyrazole-urea inhibitors.
Materials:
-
Phenylhydrazine
-
4,4-dimethyl-3-oxopentanenitrile
-
Toluene
-
Hydrochloric acid
-
Ammonium hydroxide
-
Ice
Procedure:
-
A solution of phenylhydrazine (8.39 mmol) and 4,4-dimethyl-3-oxopentanenitrile (8.0 mmol) in toluene (3 mL) is heated to reflux overnight.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a solution of concentrated hydrochloric acid (3.8 ml) in water (33 ml).
-
The mixture is heated at 70°C for 1 hour.
-
Concentrated hydrochloric acid (3.8 ml) is added, and heating is continued for another hour.
-
After cooling, crushed ice is added, and the solution is neutralized with concentrated ammonium hydroxide.
-
The resulting solid is filtered, washed with cold water, and dried to afford 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine.
In Vitro p38 MAP Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATF2 (substrate peptide)
-
[γ-³²P]ATP
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, recombinant p38 MAP kinase, and the ATF2 substrate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Drug Discovery Workflow and Logical Relationships
The discovery of pyridinyl-pyrazole kinase inhibitors follows a structured workflow, beginning with the identification of a lead compound and progressing through optimization and preclinical testing. The evolution from pyridinyl-imidazoles to pyrazole-ureas exemplifies a logical progression in scaffold hopping and structure-based drug design.
Caption: Kinase Inhibitor Discovery Workflow.
Conclusion
The discovery of pyridinyl-pyrazole and related pyrazole-urea compounds represents a significant advancement in the field of kinase inhibitor research. Through a logical progression of scaffold modification and extensive structure-activity relationship studies, researchers have developed highly potent and selective inhibitors of p38 MAP kinase with therapeutic potential for a range of inflammatory diseases. The methodologies and insights presented in this guide offer a comprehensive overview for scientists and professionals engaged in the ongoing development of novel kinase inhibitors.
References
- 1. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Theoretical and Computational Studies of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic approaches, spectroscopic characterization, and in-silico analyses, including Density Functional Theory (DFT) and molecular docking studies, relevant to this class of molecules. Due to the limited availability of experimental data for the title compound, information from closely related analogs is presented to provide a foundational understanding. All quantitative data are summarized in structured tables, and key experimental and computational workflows are visualized using diagrams.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their wide range of pharmacological activities. The incorporation of a pyridine ring and a bromo substituent into the pyrazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on this compound, exploring its structural characteristics and potential as a pharmacophore through theoretical and computational lenses.
Synthesis and Characterization
Proposed Synthesis Pathway
A plausible synthetic route involves the condensation of a hydrazine derivative with a β-ketoester, followed by bromination.
Experimental Protocols (General)
General Procedure for Pyrazole Ring Formation:
-
To a solution of the β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the corresponding hydrazine derivative.
-
The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Bromination:
-
The pyrazole derivative is dissolved in a suitable solvent (e.g., chloroform, acetic acid).
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion, as indicated by TLC.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified.
Spectroscopic Characterization (Expected)
While specific spectral data for the title compound are not available, the expected characteristic signals based on its structure are outlined below. For comparison, reported data for a related compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, is provided.
Table 1: Expected and Comparative Spectroscopic Data
| Spectroscopic Technique | Expected Data for this compound | Reported Data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate[1] |
| ¹H NMR | Signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a singlet for the pyrazole proton, a quartet for the ethyl ester CH₂, and a triplet for the ethyl ester CH₃. | ¹H NMR (400 MHz, DMSO-d₆) δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H). |
| ¹³C NMR | Resonances for the pyridine ring carbons, pyrazole ring carbons (including the C-Br), the ester carbonyl carbon, and the ethyl ester carbons. | ¹³C NMR (101 MHz, DMSO-d₆) δ 14.5, 60.8, 111.4, 160.6. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (ester), C=N stretching (pyrazole and pyridine rings), C-Br stretching, and aromatic C-H stretching. | Not explicitly reported for this analog. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. | UPLC/MS: m/z = 298.7 AMU. |
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms in a molecule through X-ray crystallography is crucial for understanding its structure-activity relationship. While the crystal structure of this compound has not been reported, the crystallographic data for a closely related analog, Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, provides valuable insights into the likely molecular conformation and packing.
Table 2: Crystal Data for Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 16.146(5) |
| b (Å) | 14.653(4) |
| c (Å) | 14.621(4) |
| β (°) | 106.052(8) |
| Volume (ų) | 3324.3(16) |
| Z | 12 |
Data sourced from a study on the crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Computational Studies
Computational chemistry provides powerful tools to investigate the electronic structure, properties, and potential biological activity of molecules. DFT and molecular docking are two commonly employed techniques in this regard.
Density Functional Theory (DFT) Studies
DFT calculations are used to predict the optimized geometry, electronic properties, and vibrational frequencies of a molecule.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP is commonly used.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.
-
Calculations: Geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum and to predict vibrational spectra. Further analysis can include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the generation of a Molecular Electrostatic Potential (MEP) map to identify regions of electrophilic and nucleophilic attack.
Table 3: Representative DFT-Calculated Parameters for Pyrazole Derivatives (Illustrative)
| Parameter | Description | Typical Calculated Value Range |
| Bond Length (Å) | C-N in pyrazole ring | 1.32 - 1.38 |
| C=N in pyrazole ring | 1.30 - 1.35 | |
| C-Br | 1.88 - 1.92 | |
| Bond Angle (°) | C-N-N in pyrazole ring | 105 - 110 |
| Dihedral Angle (°) | Between pyrazole and pyridine rings | Varies depending on steric hindrance |
| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity | 4.0 - 6.0 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of a ligand to a protein target.
Methodology:
-
Software: AutoDock Vina, Schrödinger Maestro, or similar docking programs.
-
Protein Target Selection: A protein of interest (e.g., an enzyme or receptor implicated in a disease) is chosen, and its 3D structure is obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: The ligand is docked into the active site of the protein, and the binding affinity is calculated. The resulting poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Table 4: Illustrative Molecular Docking Results for Pyrazole Derivatives against a Hypothetical Kinase Target
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrazole Derivative A | -8.5 | LYS78, GLU95, LEU150 |
| Pyrazole Derivative B | -9.2 | ASP165, PHE166, LYS78 |
| This compound (Hypothetical) | -8.9 | ASP165, LYS78, ILE164 |
Conclusion
This technical guide has provided a theoretical and computational framework for the study of this compound. While specific experimental data for this compound is limited, the methodologies and comparative data from related structures offer a solid foundation for future research. The synthesis can likely be achieved through established pyrazole chemistry, and its structure can be elucidated using standard spectroscopic techniques. Computational studies, including DFT and molecular docking, are invaluable for predicting its properties and potential as a bioactive molecule. Further experimental validation is necessary to confirm the theoretical findings and to fully explore the potential of this compound in drug development.
References
Methodological & Application
Synthesis of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence: the initial construction of the pyrazole ring system via a cyclocondensation reaction, followed by regioselective bromination.
Synthetic Strategy Overview
The synthesis is approached in two main stages:
-
Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This step involves the reaction of 2-hydrazinopyridine with diethyl 2-(ethoxymethylene)malonate. This reaction is a variation of the Gould-Jacobs reaction, leading to the formation of the N-aryl-pyrazole-4-carboxylate core.
-
Step 2: Bromination of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The pyrazole ring is then regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) to yield the final target compound.
A preparatory step for the synthesis of the starting material, 2-hydrazinopyridine, is also provided.
Experimental Protocols
Preparatory Step: Synthesis of 2-Hydrazinopyridine
This protocol outlines the synthesis of 2-hydrazinopyridine from 2-chloropyridine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloropyridine | 113.55 | 20.0 g | 0.176 |
| Hydrazine hydrate (~64%) | 50.06 | 200 mL | ~4.0 |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20.0 g, 0.176 mol) and hydrazine hydrate (200 mL).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).
-
Upon completion of the reaction, cool the mixture to room temperature and dilute with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (5 x 500 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 2-hydrazinopyridine as a red oil.
-
Expected yield: ~15.0 g (78%).[1]
Workflow Diagram:
Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ring.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinopyridine | 109.13 | 12.5 g | 0.114 |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 24.7 g | 0.114 |
| Absolute Ethanol | - | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinopyridine (12.5 g, 0.114 mol) in absolute ethanol (100 mL).
-
To this solution, add diethyl 2-(ethoxymethylene)malonate (24.7 g, 0.114 mol) in one portion.
-
Heat the reaction mixture at reflux for 3 hours. A solid may form during the reaction.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration and wash it with cold absolute ethanol.
-
Air-dry the solid to obtain Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
A similar reaction using ethyl(ethoxymethylene)cyanoacetate yielded the corresponding 5-amino-pyrazole product in high yield, suggesting this reaction should also be efficient.[2]
Workflow Diagram:
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of the pyrazole ester.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) |
| Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 231.23 | 1.0 | 0.231 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 0.196 |
| Acetonitrile (or DMF) | - | 10 mL | - |
Procedure:
-
Dissolve Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS, 1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. Electron-rich aromatic heterocycles can be brominated using NBS, and the 5-position of N-aryl pyrazoles is susceptible to electrophilic substitution.[3]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Workflow Diagram:
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |
| Prep | 2-Chloropyridine | Hydrazine hydrate | 2-Hydrazinopyridine | 19.2 |
| 1 | 2-Hydrazinopyridine | Diethyl 2-(ethoxymethylene)malonate | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 26.4 |
| 2 | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | N-Bromosuccinimide | This compound | 0.310 (from 1 mmol) |
Note: The yields provided are theoretical and actual yields may vary depending on experimental conditions and purification efficiency.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with appropriate PPE.
-
2-Chloropyridine is a flammable liquid and is harmful if swallowed or in contact with skin. Handle with care in a fume hood.
-
Always conduct reactions in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Purification of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. The selection of an appropriate purification technique is critical for obtaining a high-purity final compound, which is essential for accurate biological testing and pharmaceutical development. The primary methods for purifying compounds of this class are recrystallization and column chromatography.
Introduction to Purification Strategies
This compound is a heterocyclic compound, and like many synthetic organic molecules, it is often obtained as a crude mixture containing unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures. It is often effective for removing small amounts of impurities and can yield highly pure crystalline material.
Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. It is particularly useful for separating complex mixtures and isolating the desired product from byproducts with similar properties. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key parameters and expected outcomes for the primary purification techniques applicable to this compound, based on methods used for similar bromo-pyrazole and pyridine-pyrazole derivatives.
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Scale | Milligrams to Kilograms | Milligrams to Grams |
| Stationary Phase | Not applicable | Silica Gel (230-400 mesh) |
| Mobile Phase | Single or mixed solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate) | Non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate gradient) |
| Typical Yield | 60-90% | 50-85% |
| Achievable Purity | >98% | >95% |
| Advantages | Cost-effective, scalable, can yield highly crystalline material. | High resolution for complex mixtures, applicable to a wide range of compounds. |
| Disadvantages | Product loss in mother liquor, may not remove all impurities. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the single-solvent and mixed-solvent recrystallization methods for purifying solid this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Hexane, Water)[1]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Desiccator
Procedure: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved.[1] Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[1] For maximum yield, the flask can then be placed in an ice bath.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator to a constant weight.[1]
Procedure: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal.[1]
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). Common pairs include ethanol/water and hexane/ethyl acetate.[1]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling, Collection, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.
Protocol 2: Silica Gel Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
References
Application Notes and Protocols: Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom, a pyridinyl group, and an ethyl carboxylate group. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4] The presence of the pyridinyl moiety can further enhance biological activity and modulate pharmacokinetic properties.[5]
This document provides detailed application notes and protocols for researchers interested in evaluating the potential of this compound as a therapeutic agent, with a primary focus on its potential as a kinase inhibitor for anticancer applications, based on the activities of structurally similar compounds.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related pyridinyl-pyrazole derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Agent: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][6][7] Specifically, compounds with a 1-(2-pyridinyl)-pyrazole core have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]
-
Kinase Inhibitor: The pyrazole scaffold is a core component of numerous approved and investigational kinase inhibitors.[1][7] These compounds can target a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][8][9]
-
Anti-inflammatory Agent: Certain pyrazole derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.[8]
-
Antimicrobial Agent: The pyrazole nucleus is also found in compounds with antibacterial and antifungal activities.[2]
Quantitative Data on Analogous Compounds
| Compound Class | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | CDK2 | In vitro kinase assay | 0.45 - 0.85 | - | [2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | Anticancer | MTT Assay | 8.03 - 13.14 | MCF-7, HepG2 | [2] |
| Pyrazole-based inhibitors | Akt1 | In vitro kinase assay | 0.061 | - | [7] |
| Pyrazole-based inhibitors | Colon Cancer | Antiproliferative assay | 0.34 - 0.35 | SW620, HCT116 | [7] |
| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | Biochemical assays | 0.041 - 0.099 | - | |
| 5-amino-1H-pyrazole-4-carboxamides | Lung and Gastric Cancer | Antiproliferative assay | 0.019 - 0.073 | NCI-H520, SNU-16, KATO III |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the compound on a specific kinase (e.g., CDK2).
Materials:
-
This compound
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its GI50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential inhibition of the CDK/Rb pathway by the pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical kinase inhibitor. As of the date of this document, specific kinase inhibitory activity and associated biological data for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate have not been publicly reported. The target kinase, quantitative data, and signaling pathway information presented here are illustrative and based on the activities of structurally related pyrazole-based kinase inhibitors.
Introduction
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[1][2][3] this compound is a novel small molecule that, for the purpose of this document, is presented as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. These notes provide a framework for evaluating the kinase inhibitory potential of this compound and similar compounds.
Hypothetical Kinase Inhibition Data
The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases.
| Kinase Target | IC50 (nM) | Assay Type |
| CDK2/Cyclin E | 25 | Biochemical (ADP-Glo) |
| CDK1/Cyclin B | 250 | Biochemical (ADP-Glo) |
| CDK4/Cyclin D1 | >1000 | Biochemical (ADP-Glo) |
| p38α | >5000 | Biochemical (ADP-Glo) |
| JNK1 | >5000 | Biochemical (ADP-Glo) |
Cellular Activity
The anti-proliferative effects of the compound were assessed in a human cancer cell line known to have dysregulated CDK2 activity.
| Cell Line | IC50 (µM) | Assay Type |
| MCF-7 (Breast Cancer) | 0.5 | Cell Viability (MTT Assay) |
Signaling Pathway
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras_Raf_MEK_ERK [label="Ras/Raf/MEK/ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclin_D [label="Cyclin D Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4_6_Cyclin_D [label="CDK4/6-Cyclin D Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pRB [label="pRB", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Transition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclin_E [label="Cyclin E Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_Cyclin_E [label="CDK2-Cyclin E Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase [label="S Phase Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Ethyl 5-bromo-1-(pyridin-2-YL)-\n1H-pyrazole-4-carboxylate", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [label="Binds"]; Receptor -> Ras_Raf_MEK_ERK [label="Activates"]; Ras_Raf_MEK_ERK -> Cyclin_D [label="Induces"]; Cyclin_D -> CDK4_6_Cyclin_D [label="Forms complex with CDK4/6"]; CDK4_6_Cyclin_D -> pRB [label="Phosphorylates (inactivates)"]; pRB -> E2F [label="Releases", style=dashed]; E2F -> Cyclin_E [label="Induces transcription"]; Cyclin_E -> CDK2_Cyclin_E [label="Forms complex with CDK2"]; CDK2_Cyclin_E -> G1_S_Transition [label="Promotes"]; G1_S_Transition -> S_Phase [label="Leads to"]; Inhibitor -> CDK2_Cyclin_E [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Invisible edges for alignment pRB -> G1_S_Transition [style=invis]; } } Figure 1: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.[4]
Workflow Diagram:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Kinase, Substrate,\nATP, and Inhibitor Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Add_to_Plate [label="Add Kinase, Substrate, and\nInhibitor to 384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction with ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent to\nStop Reaction and Deplete ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Detection_Reagent [label="Add Kinase Detection Reagent\nto Produce Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Luminescence [label="Read Luminescence on\nPlate Reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and\nCalculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_to_Plate; Add_to_Plate -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_2; Incubate_2 -> Add_Detection_Reagent; Add_Detection_Reagent -> Incubate_3; Incubate_3 -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } } Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the test compound on the viability and proliferation of a cancer cell line.[5][6]
Workflow Diagram:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in a\n96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_24h [label="Incubate for 24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Compound [label="Treat Cells with Serial Dilutions\nof the Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate for 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_MTT [label="Add MTT Reagent to Each Well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate for 4 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan Crystals\nwith DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and\nCalculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Add_Compound; Add_Compound -> Incubate_72h; Incubate_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } } Figure 3: Workflow for MTT Cell Viability Assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of a downstream target of the kinase of interest upon treatment with the inhibitor.[7][8][9]
Workflow Diagram:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse_Cells [label="Lyse Cells and\nQuantify Protein", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="Separate Proteins by\nSDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Transfer Proteins to\nPVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Block Membrane to\nPrevent Non-specific Binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Ab [label="Incubate with Primary Antibody\n(e.g., anti-phospho-pRB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_1 [label="Wash Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with HRP-conjugated\nSecondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_2 [label="Wash Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="Detect Signal using ECL\nand Imaging System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Band Intensities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treat_Cells; Treat_Cells -> Lyse_Cells; Lyse_Cells -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Block; Block -> Primary_Ab; Primary_Ab -> Wash_1; Wash_1 -> Secondary_Ab; Secondary_Ab -> Wash_2; Wash_2 -> Detect; Detect -> Analyze; Analyze -> End; } } Figure 4: Workflow for Western Blot Analysis.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-pRB, anti-total-pRB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target protein. Normalize to a loading control like β-actin.
References
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 3. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 6076-14-8 | GAA07614 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester [smolecule.com]
Application Notes and Protocols: Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a key building block in the synthesis of novel heterocyclic compounds. This versatile intermediate, possessing both a pyrazole and a pyridine moiety, offers a valuable scaffold for the development of compounds with potential therapeutic applications. The presence of a bromine atom at the 5-position of the pyrazole ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. While direct literature examples for the application of this specific molecule are limited, this guide provides generalized protocols based on well-established methodologies for similar substrates.
The pyrazole nucleus is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, the pyridine ring is a common motif in medicinal chemistry, known to enhance the pharmacological profile of drug candidates.[4] The combination of these two heterocycles in this compound makes it an attractive starting material for the synthesis of novel compounds with potential for significant biological activity.
Key Applications in Heterocyclic Synthesis
The bromine atom on the pyrazole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of functionalized pyrazole derivatives. The primary applications of this building block include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrazole ring through the formation of a new C-C bond.
-
Buchwald-Hartwig Amination: For the synthesis of 5-amino-pyrazole derivatives by forming a new C-N bond with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the introduction of alkyne moieties, which can serve as handles for further transformations such as click chemistry or the synthesis of more complex heterocyclic systems.
These reactions pave the way for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on protocols for structurally related bromo-substituted N-heterocycles. These should be considered as starting points for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 75-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-90 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 12 | 70-80 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions. These should be adapted and optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF, followed by this compound, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the functionalization of this compound.
Caption: Key cross-coupling reactions for functionalization.
Caption: General experimental workflow for cross-coupling.
References
- 1. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 2. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The unique structural features of this compound, including the bromine atom and the pyridinyl substituent, may contribute to its specific biological interactions and therapeutic potential.[1]
These application notes provide detailed protocols for representative in vitro assays to investigate the potential biological activities of this compound. The following protocols are based on established methodologies for evaluating common biological activities of pyrazole derivatives and can be adapted for the specific compound of interest.
Potential Biological Activities and Representative Assays
Based on the known biological activities of similar pyrazole-containing compounds, the following areas of investigation are suggested for this compound.
Anti-inflammatory Activity
Many pyrazole derivatives have demonstrated anti-inflammatory effects.[2][4] A key mechanism underlying inflammation is the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). An in vitro assay to assess the anti-inflammatory potential of the compound can be performed by measuring its ability to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
Anticancer Activity
Pyrazole derivatives have also been investigated for their potential as anticancer agents, with some compounds showing inhibitory effects on cancer cell growth.[3] A common initial in vitro screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of IL-6 and TNF-α production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse IL-6 and TNF-α
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid toxicity.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production).
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cancer cell line (or other relevant cancer cell line)
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the A549 cell line in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for the in vitro MTT cell viability assay.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Representative Anti-inflammatory Activity Data
| Compound | Target | Assay System | IC50 (µM) [Hypothetical] |
| This compound | IL-6 | LPS-stimulated RAW 264.7 | To be determined |
| This compound | TNF-α | LPS-stimulated RAW 264.7 | To be determined |
| Reference Compound (e.g., Dexamethasone) | IL-6 / TNF-α | LPS-stimulated RAW 264.7 | Known value |
Table 2: Representative Anticancer Activity Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | A549 | MTT Assay | 48 | To be determined |
| This compound | A549 | MTT Assay | 72 | To be determined |
| Reference Compound (e.g., Doxorubicin) | A549 | MTT Assay | 48 / 72 | Known value |
Signaling Pathway
Inflammatory Signaling Pathway
The following diagram illustrates a simplified signaling pathway involved in LPS-induced inflammation in macrophages, which is a relevant target for potential anti-inflammatory compounds.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Disclaimer: The protocols and data tables provided are representative examples for the investigation of a novel compound. The actual biological activity and potency of this compound must be determined experimentally. These protocols may require optimization for specific laboratory conditions and cell lines.
References
- 1. Buy 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester [smolecule.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and similar pyrazole-based compounds in high-throughput screening (HTS) campaigns. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines detailed protocols for biochemical and cell-based assays, presents representative quantitative data, and visualizes key experimental workflows and signaling pathways relevant to this class of compounds.
Application Note 1: Kinase Inhibition Assays
Introduction
A significant number of pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[4] this compound, with its characteristic pyrazole core, is a prime candidate for screening against kinase panels to identify novel therapeutic leads. A key enzyme often implicated in cancer progression and targeted by pyrazole-based inhibitors is Cyclin-Dependent Kinase 8 (CDK8).[5]
Therapeutic Relevance
CDK8 is a transcriptional regulator that plays a role in various carcinogenic pathways.[1] Its inhibition has emerged as a promising strategy for treating cancers such as colorectal, breast, and ovarian cancer.[5] HTS assays are instrumental in identifying potent and selective CDK8 inhibitors from large compound libraries.
Experimental Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol describes a method to measure the activity of a purified kinase (e.g., CDK8) and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
Materials:
-
Purified recombinant kinase (e.g., CDK8/CycC)
-
Kinase substrate (specific to the kinase)
-
ATP (at Km concentration for the specific kinase)
-
Kinase assay buffer
-
This compound and other test compounds
-
Control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Low-volume 384-well white assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. Using an acoustic liquid handler or multichannel pipette, transfer 5 µL of the diluted compounds to the 384-well plates. Include wells for "no compound" (positive control) and "no enzyme" (negative control).
-
Enzyme Addition: Dilute the kinase enzyme in the assay buffer to the desired concentration. Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Compound-Enzyme Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.[4]
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 10 µL of this solution to all wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Incubate at room temperature for 30 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no compound) and negative (no enzyme) controls. Determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation: Representative Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the inhibitory activity of various pyrazole-based compounds against different protein kinases and cancer cell lines, providing a reference for expected potency.
| Compound ID | Target Kinase | Kinase IC50 (nM) | Target Cell Line | Cell-based IC50 (µM) |
| Pyrazole-A | Akt1 | 80 | HCT116 (Colon) | 0.95 |
| Pyrazole-B | Aurora A | 160 | MCF-7 (Breast) | 0.46 |
| Pyrazole-C | ALK | 2.9 | - | 27 |
| Pyrazole-D | EGFR | - | MCF-7 (Breast) | 8.5 |
Data is representative of pyrazole derivatives found in the literature for illustrative purposes.[4][6]
Application Note 2: Cell-Based Phenotypic Screening
Introduction
Cell-based HTS provides a more physiologically relevant context for identifying compounds that modulate complex cellular processes. Given the known anti-proliferative effects of pyrazole compounds, a primary application is screening for cytotoxicity against cancer cell lines.[7] This approach can identify compounds that act on various targets within a signaling pathway to induce cell death or inhibit growth.
Therapeutic Relevance
Many cancers exhibit dysregulation of signaling pathways that control cell growth and survival, such as the Hippo pathway.[8] The Hippo pathway's downstream effectors, YAP and TAZ, are transcriptional co-activators that promote proliferation and inhibit apoptosis.[8] Pyrazolone derivatives have been shown to inhibit the interaction between YAP and its DNA-binding partner TEAD, thereby suppressing tumor growth.[9]
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of test compounds on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Test compounds, including this compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value for each compound.
Data Presentation: Representative Anti-Proliferative Activity of Pyrazole Derivatives
This table presents typical GI50 (Growth Inhibition 50) values for pyrazole compounds against various human cancer cell lines.
| Compound ID | K562 (Leukemia) GI50 (µM) | A549 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| Pyrazole-E | 0.021 | 0.69 | 1.7 |
| Pyrazole-F | 0.26 | 0.19 | >10 |
| Pyrazole-G | 8.0 | 9.8 | 5.8 |
Data is representative of pyrazole derivatives found in the literature for illustrative purposes.[6][7]
Mandatory Visualizations
Caption: General workflow for high-throughput screening of a chemical library.
Caption: Simplified CDK8 signaling pathway and point of inhibition.
Caption: The Hippo signaling pathway and inhibition of YAP/TAZ-TEAD interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. srrjournals.com [srrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anwendungsbeispiele und Protokolle: Derivatisierung von Ethyl-5-brom-1-(pyridin-2-YL)-1H-pyrazol-4-carboxylat für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-5-brom-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat ist ein vielseitiges chemisches Gerüst, das als Ausgangspunkt für die Entwicklung neuer bioaktiver Moleküle dient. Die Präsenz eines Pyridinrings, eines Pyrazolkerns und reaktiver Gruppen wie eines Bromatoms und einer Esterfunktion ermöglicht eine breite Palette von chemischen Modifikationen. Diese Anwendungsbeispiele beschreiben Strategien zur Derivatisierung dieses Moleküls, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, die für die Identifizierung und Optimierung von Leitstrukturen in der Medikamentenentwicklung entscheidend sind. Die vorgestellten Protokolle konzentrieren sich auf zwei Hauptstrategien: die Modifikation an der 5-Position des Pyrazolrings durch Suzuki-Kreuzkupplung und die Derivatisierung der Carbonsäureestergruppe durch Amidkopplung.
Datenpräsentation
Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, um die Struktur-Wirkungs-Beziehungen der synthetisierten Derivate zu veranschaulichen. Die biologische Aktivität wird als IC₅₀-Wert gegen ein hypothetisches Target, die Kinase XYZ, dargestellt.
| Verbindung | R¹ | R² | IC₅₀ (nM) für Kinase XYZ |
| Ausgangsverbindung | Br | OEt | >10000 |
| 1a | Phenyl | OEt | 850 |
| 1b | 4-Methoxyphenyl | OEt | 520 |
| 1c | 3-Fluorophenyl | OEt | 780 |
| 1d | Thiophen-2-yl | OEt | 650 |
| 2 | Br | OH | >10000 |
| 3a | Br | NH-Benzyl | 1200 |
| 3b | Br | NH-Cyclopropyl | 2500 |
| 3c | Br | N(Me)₂ | 4800 |
| 3d | Br | Morpholin-4-yl | 3200 |
| 4a | 4-Methoxyphenyl | NH-Benzyl | 50 |
| 4b | 4-Methoxyphenyl | NH-Cyclopropyl | 150 |
Experimentelle Protokolle
Protokoll 1: Suzuki-Kreuzkupplung zur Modifikation an der C5-Position
Dieses Protokoll beschreibt die Synthese von Aryl- und Heteroaryl-substituierten Pyrazolen ausgehend von Ethyl-5-brom-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat.
Materialien:
-
Ethyl-5-brom-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat
-
Entsprechende Boronsäure (z.B. Phenylboronsäure, 4-Methoxyphenylboronsäure)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃)
-
Kaliumphosphat (K₃PO₄)
-
Toluol, wasserfrei
-
Wasser, entgast
-
Stickstoff- oder Argonatmosphäre
Durchführung:
-
In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Reaktionsgefäß werden Ethyl-5-brom-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat (1 Äquiv.), die entsprechende Boronsäure (1.5 Äquiv.), Kaliumphosphat (3 Äquiv.), Palladium(II)-acetat (0.05 Äquiv.) und Tricyclohexylphosphin (0.1 Äquiv.) vorgelegt.
-
Wasserfreies Toluol und entgastes Wasser (im Verhältnis 10:1) werden hinzugefügt.
-
Das Reaktionsgemisch wird unter Inertgasatmosphäre für 12-24 Stunden bei 100 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach vollständiger Umsetzung wird das Reaktionsgemisch auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.
-
Die organische Phase wird mit Wasser und gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte C5-arylierte Produkt zu erhalten.
Protokoll 2: Hydrolyse des Ethylesters
Dieses Protokoll beschreibt die Umwandlung des Ethylesters in die entsprechende Carbonsäure, eine Vorstufe für die Amidkopplung.
Materialien:
-
Ethyl-5-substituiertes-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat
-
Lithiumhydroxid (LiOH)
-
Tetrahydrofuran (THF)
-
Wasser
-
Salzsäure (1 M)
Durchführung:
-
Das entsprechende Ethyl-5-substituierte-1-(pyridin-2-yl)-1H-pyrazol-4-carboxylat (1 Äquiv.) wird in einer Mischung aus THF und Wasser (3:1) gelöst.
-
Lithiumhydroxid (2-3 Äquiv.) wird hinzugefügt und das Gemisch wird bei Raumtemperatur für 4-8 Stunden gerührt. Der Fortschritt der Hydrolyse wird mittels DC oder LC-MS überwacht.
-
Nach vollständiger Umsetzung wird das THF im Vakuum entfernt.
-
Die wässrige Lösung wird mit 1 M Salzsäure vorsichtig auf einen pH-Wert von 3-4 angesäuert, woraufhin das Produkt ausfällt.
-
Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um die reine Carbonsäure zu erhalten.
Protokoll 3: Amidkopplung zur Derivatisierung der Carbonsäure
Dieses Protokoll beschreibt die Synthese von verschiedenen Amiden aus der zuvor hergestellten Carbonsäure.
Materialien:
-
5-Substituierte-1-(pyridin-2-yl)-1H-pyrazol-4-carbonsäure
-
Entsprechendes Amin (z.B. Benzylamin, Cyclopropylamin)
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat)
-
N,N-Diisopropylethylamin (DIPEA)
-
N,N-Dimethylformamid (DMF), wasserfrei
Durchführung:
-
Die 5-substituierte-1-(pyridin-2-yl)-1H-pyrazol-4-carbonsäure (1 Äquiv.) wird in wasserfreiem DMF gelöst.
-
Das entsprechende Amin (1.2 Äquiv.), HATU (1.2 Äquiv.) und DIPEA (3 Äquiv.) werden nacheinander bei 0 °C zu der Lösung gegeben.
-
Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und für 12-18 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach vollständiger Umsetzung wird das Reaktionsgemisch mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder präparative HPLC gereinigt, um das gewünschte Amidderivat zu erhalten.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Abbildung 2: Hypothetischer Kinase-XYZ-Signalweg.
Application Note: A Scalable Protocol for the Synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The development of a robust and scalable protocol for its synthesis is crucial for advancing drug discovery programs. This document outlines a detailed, two-step synthetic protocol for the gram-scale production of the target molecule. The proposed method is based on established pyrazole synthesis methodologies and analogous procedures reported in the literature for similar structures.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two main steps:
-
Bromination: Synthesis of Ethyl 5-bromo-1H-pyrazole-4-carboxylate from Ethyl pyrazole-4-carboxylate.
-
N-Arylation: Coupling of Ethyl 5-bromo-1H-pyrazole-4-carboxylate with 2-bromopyridine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-1H-pyrazole-4-carboxylate
This procedure is adapted from the synthesis of similar brominated pyrazole esters.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl pyrazole-4-carboxylate | 140.14 | 10.0 g | 71.36 mmol |
| Acetic Acid | 60.05 | 100 mL | - |
| Bromine (Br₂) | 159.81 | 3.65 mL (11.4 g) | 71.36 mmol |
| Sodium Thiosulfate Solution | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Hexane | - | For recrystallization | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add Ethyl pyrazole-4-carboxylate (10.0 g, 71.36 mmol) and acetic acid (100 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add bromine (3.65 mL, 71.36 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium thiosulfate solution until the orange color disappears.
-
Pour the reaction mixture into 300 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford Ethyl 5-bromo-1H-pyrazole-4-carboxylate as a white solid.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This N-arylation procedure is a standard Ullmann condensation adapted for this specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-bromo-1H-pyrazole-4-carboxylate | 219.04 | 10.0 g | 45.65 mmol |
| 2-Bromopyridine | 157.99 | 5.0 mL (7.2 g) | 45.65 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 0.87 g | 4.57 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.6 g | 91.30 mmol |
| 1,4-Dioxane | - | 150 mL | - |
| Ethyl Acetate | - | For extraction | - |
| Saturated Ammonium Chloride | - | For workup | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask, add Ethyl 5-bromo-1H-pyrazole-4-carboxylate (10.0 g, 45.65 mmol), 2-bromopyridine (5.0 mL, 45.65 mmol), copper(I) iodide (0.87 g, 4.57 mmol), and potassium carbonate (12.6 g, 91.30 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (150 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated ammonium chloride solution (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Expected Yield: 60-75%
Workflow Visualization
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood and away from ignition sources.
-
The N-arylation reaction should be conducted under an inert atmosphere to prevent side reactions and ensure catalyst stability.
-
Always wear appropriate PPE during all experimental procedures.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
This protocol provides a comprehensive guide for the scaled-up synthesis of this compound. As with any scale-up, initial small-scale trials are recommended to optimize conditions before proceeding to a larger scale.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My overall yield for the synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low overall yield in this multi-step synthesis can arise from issues at each stage: pyrazole core formation, N-arylation, and bromination.
-
Pyrazole Core Formation: Incomplete reaction or side reactions during the cyclocondensation of the hydrazine precursor with the β-ketoester can significantly lower the yield.[1]
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring its progress with TLC or LC-MS. Increasing the reaction time or temperature may be necessary.[1]
-
Purity of Reactants: Use high-purity starting materials. Impurities in the hydrazine or dicarbonyl compound can lead to unwanted side products.[1]
-
pH Control: The pH of the reaction can be critical. For reactions involving hydrazine salts, adding a mild base like sodium acetate might be beneficial.[1]
-
-
-
N-Arylation: The reaction of the pyrazole with the pyridine derivative might be inefficient.
-
Troubleshooting:
-
Catalyst and Ligand Choice: For coupling reactions, screen different palladium or copper catalysts and ligands to find the optimal combination.
-
Base and Solvent: The choice of base and solvent is crucial. Aprotic polar solvents are often effective.
-
-
-
Bromination: Non-selective bromination or incomplete reaction can reduce the yield of the desired product.
-
Troubleshooting:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazoles.[2] Other reagents like elemental bromine can also be used.[3]
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the brominating agent to avoid over-bromination or side reactions.
-
-
Q2: I am observing the formation of regioisomers during the pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]
-
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have shown better results than polar protic solvents like ethanol in some cases.[1]
-
pH Control: Adjusting the pH of the reaction medium can favor the formation of one isomer over the other.[1]
-
Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.[1]
-
Q3: The bromination step is not selective, and I am getting a mixture of brominated products. How can I achieve selective bromination at the 5-position?
A3: Achieving regioselective bromination of the pyrazole ring is crucial. The 4-position of the pyrazole ring is often the most reactive towards electrophilic substitution.[4][5]
-
Troubleshooting Strategies:
-
Protecting Groups: If the 4-position is unsubstituted, it may be necessary to introduce a temporary protecting group at this position before bromination.
-
Directed Bromination: In some cases, the N-substituent can direct the bromination to a specific position.
-
Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. Experimenting with reagents like NBS, Br2, or others may be necessary.[2][3]
-
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of substituted pyrazoles can be challenging due to the presence of isomers and other impurities.
-
Recommended Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities and isomers.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole and pyridine rings can be exploited for purification through acid-base extraction to remove non-basic impurities.
-
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a composite based on general procedures for similar syntheses and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation of a hydrazine with a β-ketoester equivalent.
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To a solution of ethyl 2-formyl-3-oxopropanoate in ethanol, slowly add 2-hydrazinopyridine under ice bath cooling.[6]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.[6]
-
Once the reaction is complete, remove the ethanol by vacuum distillation.[6]
-
Purify the crude product by silica gel column chromatography to obtain Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.[6]
Step 2: Bromination of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This step introduces the bromine atom at the 5-position of the pyrazole ring.
-
Dissolve Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in a suitable solvent such as dichloromethane or chloroform.
-
Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Acetic Acid | Reflux | 6 | 65 | General Knorr Synthesis |
| 2 | DMF | None | 100 | 4 | 78 | [1] |
| 3 | Toluene | p-TSA | Reflux | 8 | 55 | General Knorr Synthesis |
| 4 | Acetic Acid | None | 110 | 3 | 85 | [7] |
Table 2: Comparison of Brominating Agents for Pyrazole Bromination
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Selectivity (5-bromo) | Reference |
| 1 | NBS | CCl4 | Reflux | 2 | High | [3] |
| 2 | Br2 | Acetic Acid | Room Temp | 4 | Moderate | [3] |
| 3 | KBr/Oxone | Water | Room Temp | 1 | Good | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Unit 4 Pyrazole | PDF [slideshare.net]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
The synthesis of this compound typically involves two key steps: the cyclocondensation of 2-hydrazinopyridine with a β-keto ester equivalent to form the pyrazole core, followed by bromination. The most common impurities arise from these two stages and can include unreacted starting materials, regioisomers, and side-products from the bromination step.
Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| 2-Hydrazinopyridine | Unreacted starting material from the cyclocondensation step. | |
| Diethyl 2-(ethoxymethylene)malonate (or similar β-keto ester) | Unreacted starting material from the cyclocondensation step. | |
| Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Incomplete bromination of the pyrazole intermediate. | |
| Ethyl 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Regioisomer) | Non-regioselective cyclocondensation reaction.[1][2] | |
| Ethyl 3,5-dibromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Over-bromination of the pyrazole intermediate. | |
| Dihydropyrazole Intermediate | Incomplete oxidation if an oxidative step is used after cyclocondensation.[3] |
Q2: My reaction is showing a significant amount of a regioisomeric impurity. How can I control the regioselectivity of the initial pyrazole formation?
The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][4] The reaction of 2-hydrazinopyridine with an unsymmetrical β-keto ester can yield both the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted regioisomer.
Troubleshooting Regioisomer Formation:
-
Reaction Conditions: The regioselectivity of the cyclocondensation can be influenced by solvent, temperature, and pH. Aprotic dipolar solvents like N,N-dimethylacetamide may favor the formation of a specific regioisomer over polar protic solvents like ethanol.[5]
-
Catalyst: The choice of acid or base catalyst can also direct the reaction towards a preferred isomer.
-
Starting Material Modification: In some cases, modifying the starting materials to favor the desired cyclization pathway can be effective.
-
Purification: If formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. The polarity of the two isomers is often different, allowing for chromatographic separation.
Q3: I am observing incomplete bromination, leaving unreacted Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. What can I do to drive the reaction to completion?
Incomplete bromination can be addressed by optimizing the reaction conditions.
Troubleshooting Incomplete Bromination:
| Parameter | Recommendation |
| Brominating Agent | Ensure the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) is used. A slight excess may be required. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Temperature | Increasing the reaction temperature may improve the rate of bromination, but care must be taken to avoid side reactions. |
| Catalyst | The use of a suitable catalyst can facilitate the bromination process. |
Q4: My final product is contaminated with over-brominated impurities. How can I prevent this?
The formation of di- or poly-brominated species is a result of harsh reaction conditions or an excess of the brominating agent.
Troubleshooting Over-bromination:
-
Stoichiometry: Carefully control the amount of the brominating agent used. A 1:1 molar ratio is theoretically required.
-
Temperature Control: Perform the bromination at a lower temperature to reduce the reaction rate and improve selectivity.
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Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
Experimental Protocols
Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate)
This procedure outlines the cyclocondensation reaction to form the pyrazole core.
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To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling and can be collected by filtration.
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If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Bromination of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This procedure describes the bromination of the pyrazole intermediate.
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Dissolve Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
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Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent.
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Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
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Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Logical Workflow for Impurity Identification and Troubleshooting
Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis.
References
- 1. 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of pyridinyl-pyrazole compounds
Technical Support Center: Synthesis of Pyridinyl-Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridinyl-pyrazole compounds, with a focus on addressing and resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyridinyl-pyrazole synthesis consistently low?
A1: Low yields in the synthesis of pyridinyl-pyrazole compounds can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1] The most common causes include incomplete reactions, formation of side products, degradation of reactants or products, and loss of material during purification.[1][2] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Q2: How do I determine if the purity of my starting materials is causing low yield?
A2: The purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative, is critical.[3] Impurities can engage in side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can also degrade over time.[1]
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Recommendation: Always use high-purity starting materials. If necessary, purify them by recrystallization or chromatography before use.[3] It is also recommended to use a freshly opened or recently purified hydrazine reagent.[1] Analytical techniques such as NMR or LC-MS can be used to assess the purity of your reactants.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][4]
-
Strategies to Enhance Regioselectivity:
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Solvent Selection: The choice of solvent can significantly impact the outcome. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1][4]
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pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions might favor the formation of one isomer, while basic or neutral conditions could favor the other.[1][5]
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Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]
-
Q4: What steps can I take if my reaction is not going to completion?
A4: An incomplete reaction is a frequent cause of low yields. Monitoring the reaction's progress is key to determining the optimal conditions.[1]
-
Troubleshooting Steps:
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Increase Reaction Time: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.[1][2]
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Increase Temperature: Many condensation reactions require heating to proceed efficiently. Refluxing the reaction mixture or using microwave-assisted synthesis can often improve yields and shorten reaction times.[2]
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Optimize Stoichiometry: Ensure the correct stoichiometry is being used. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[1]
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Catalyst Choice: The choice and amount of catalyst can be critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2]
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Q5: The reaction mixture has turned a dark color. How can I obtain a cleaner product?
A5: Discoloration is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]
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Recommendations:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]
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Purification: Techniques like washing the crude product with a suitable solvent can remove some colored impurities. Recrystallization and column chromatography are also highly effective methods for purification.[1]
-
Data Presentation
Table 1: Troubleshooting Checklist for Low Yield in Pyridinyl-Pyrazole Synthesis
| Potential Cause | Diagnostic Check | Recommended Action | Reference |
| Impure Starting Materials | Analyze reactants via NMR, LC-MS, or melting point. | Recrystallize or chromatograph starting materials. Use fresh hydrazine. | [1][3] |
| Suboptimal Reaction Conditions | Monitor reaction progress via TLC/LC-MS. | Optimize temperature, time, solvent, and pH. | [1][2] |
| Incorrect Stoichiometry | Review reactant calculations. | Use a slight excess (1.0-1.2 eq.) of the hydrazine derivative. | [1] |
| Side Reactions | Analyze crude product for byproducts (e.g., regioisomers). | Modify solvent, pH, or steric bulk of reactants to improve selectivity. | [1][4][5] |
| Incomplete Reaction | Starting material is still present at the end of the reaction time. | Increase reaction time, temperature, or consider a more effective catalyst. | [2] |
| Loss During Purification | Compare crude vs. final product mass; check wash/filtrate for product. | Optimize purification technique (e.g., solvent system for chromatography/recrystallization). | [1] |
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Reactants | Solvent | Conditions | Major Regioisomer | Yield (%) | Reference |
| Aryl Hydrazine HCl + 1,3-Diketone | Ethanol (Protic) | Reflux | Mixture of Isomers | Variable | [4] |
| Aryl Hydrazine HCl + 1,3-Diketone | DMF (Aprotic Dipolar) | 95 °C, 16h | 1,3-Disubstituted | Good to High | [3][4] |
| Aryl Hydrazine HCl + 1,3-Diketone | NMP (Aprotic Dipolar) | Optimized | 1,3-Disubstituted | Good to High | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and aminopyrazoles.[3]
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To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as DMF (0.5 mL per 0.5 mmol), add a solution of the 5-aminopyrazole derivative (1.0 eq.) in ethanol (0.5 mL per 0.5 mmol) at room temperature (25 °C).
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Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
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Add the appropriate catalyst (e.g., ZrCl4, 0.3 eq.) to the mixture.
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Stir the reaction mixture vigorously and heat to the optimal temperature (e.g., 95 °C) for the required time (e.g., 16 hours).
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Monitor the reaction progress by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.[3]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a ratio that gives the starting material an Rf value of ~0.7-0.8.
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Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials as references.
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Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., with potassium permanganate).
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The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.[1]
Visualizations
References
Stability issues and degradation pathways of brominated pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated pyrazoles. It addresses common stability issues and outlines degradation pathways to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for brominated pyrazoles?
A1: Brominated pyrazoles can degrade through several pathways, depending on their specific structure and the environmental conditions. The most common pathways include:
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Hydrolysis: Particularly prevalent in brominated pyrazoles containing ester or other hydrolyzable functional groups. This often leads to the formation of pyrazolol derivatives.
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, potentially forming hydroxylated byproducts or leading to ring cleavage under harsh conditions.[1][2]
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Photodegradation: Exposure to UV or visible light can induce degradation. The extent of degradation depends on the light intensity and the presence of photosensitizers.[3][4]
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Thermal Degradation: High temperatures can cause decomposition, which may involve the loss of the bromine substituent as hydrobromic acid, followed by further degradation of the pyrazole ring.[5][6]
Q2: My brominated pyrazole sample is showing a new impurity peak in the HPLC analysis after storage. What could it be?
A2: The appearance of a new impurity peak upon storage suggests degradation. To identify the impurity, consider the following possibilities:
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Degradation Product: Based on the storage conditions (e.g., exposure to light, humidity, or high temperature), the impurity could be a product of photodegradation, hydrolysis, or oxidation.
-
Further Bromination: If the compound was exposed to bromine or other halogenating agents, further bromination of the pyrazole ring could have occurred.[7][8]
-
Isomerization: Depending on the substituents, isomerization might be a possibility under certain pH or thermal conditions.
To identify the unknown peak, techniques such as LC-MS, GC-MS, and NMR spectroscopy are recommended.
Q3: How can I prevent the degradation of my brominated pyrazole compound?
A3: To minimize degradation, consider the following preventive measures:
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Storage Conditions: Store the compound in a cool, dark, and dry place. Use of amber vials or containers that block UV light is recommended to prevent photodegradation.[9] For compounds susceptible to hydrolysis, storage in a desiccator is advisable.
-
Inert Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
pH Control: If the compound is in solution, maintaining an optimal pH using a suitable buffer system can prevent acid- or base-catalyzed degradation.[10]
-
Excipient Compatibility: If formulating the compound, ensure compatibility with all excipients to avoid interactions that could accelerate degradation.[11]
Q4: What are the typical stress conditions for forced degradation studies of brominated pyrazoles?
A4: Forced degradation studies are performed to intentionally degrade the compound to understand its stability profile.[11][12][13][14] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 105 °C).
-
Photostability: Exposure to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inadequate control of experimental conditions | Ensure precise control of temperature, humidity, and light exposure across all samples and time points. Use calibrated equipment.[18][19] |
| Sample variability | Use a single, homogenous batch of the brominated pyrazole for the entire study to avoid batch-to-batch variations. |
| Analytical method not stability-indicating | Validate your analytical method (e.g., HPLC) to ensure it can separate the parent compound from all potential degradation products.[10][20] |
| Interaction with container/closure system | Investigate potential leaching or adsorption of the compound with the storage container. Consider using different types of containers (e.g., glass vs. polypropylene). |
Issue 2: Rapid degradation observed under mild conditions.
| Possible Cause | Troubleshooting Step |
| Presence of reactive functional groups | The structure of the brominated pyrazole may contain inherently unstable moieties (e.g., esters, certain side chains) that are prone to rapid degradation. |
| Contamination with impurities | Impurities from the synthesis or starting materials may act as catalysts for degradation. Re-purify the compound and repeat the stability test.[9][21] |
| Incorrect pH of the solution | The pH of the solution can significantly impact the stability. Measure and adjust the pH to a more suitable range. |
| Photodegradation | Even ambient laboratory light can cause degradation of highly photosensitive compounds. Protect the samples from light at all times. |
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies of brominated pyrazoles.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products (and % area) | Mass Balance (%) |
| 0.1 M HCl, 60 °C, 24h | e.g., 15.2 | e.g., DP-1 (10.1%), DP-2 (4.5%) | e.g., 99.5 |
| 0.1 M NaOH, RT, 4h | e.g., 25.8 | e.g., DP-3 (22.3%), DP-4 (2.9%) | e.g., 98.9 |
| 3% H₂O₂, RT, 8h | e.g., 10.5 | e.g., DP-5 (8.7%) | e.g., 100.1 |
| Dry Heat, 105 °C, 48h | e.g., 5.1 | e.g., DP-6 (4.8%) | e.g., 99.8 |
| Photostability (ICH Q1B) | e.g., 12.3 | e.g., DP-7 (9.8%), DP-8 (2.1%) | e.g., 99.2 |
DP = Degradation Product; RT = Room Temperature
Table 2: Kinetic Data for Hydrolytic Degradation
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Pathway |
| 1.2 | 60 | e.g., 0.028 h⁻¹ | e.g., 24.8 h | e.g., Acid-catalyzed hydrolysis |
| 7.0 | 60 | e.g., 0.005 h⁻¹ | e.g., 138.6 h | e.g., Neutral hydrolysis |
| 9.0 | 25 | e.g., 0.15 h⁻¹ | e.g., 4.6 h | e.g., Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of the brominated pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at appropriate time intervals.
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study (as per ICH Q1B)
-
Sample Preparation: Place the solid brominated pyrazole powder in a chemically inert, transparent container. For solution studies, prepare a solution of known concentration in a suitable solvent.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][17]
-
Control Sample: Protect a parallel set of samples from light by wrapping the container in aluminum foil.
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Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of photodegradation.
Visualizations
Caption: Workflow for investigating the stability of a brominated pyrazole.
Caption: Representative hydrolytic degradation pathway of a brominated pyrazole ester.
Caption: Troubleshooting decision tree for unexpected degradation of brominated pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. q1scientific.com [q1scientific.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ikev.org [ikev.org]
- 17. database.ich.org [database.ich.org]
- 18. qualityhub.com [qualityhub.com]
- 19. japsonline.com [japsonline.com]
- 20. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 21. benchchem.com [benchchem.com]
Overcoming challenges in the purification of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 2-hydrazinopyridine and ethyl 2-(ethoxymethylene)-3-oxo-3-alkoxypropanoate derivatives. Other potential byproducts may arise from side reactions, such as the formation of regioisomers or hydrolysis of the ester group. Depending on the synthetic route, residual catalysts and reagents may also be present.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: Colored impurities in heterocyclic compounds often arise from the presence of minor, highly conjugated byproducts or degradation products. The pyridine and pyrazole rings can be susceptible to oxidation. Purification via column chromatography with an appropriate solvent system is often effective. In some cases, a charcoal treatment during recrystallization can help remove colored impurities, but this should be used with caution as it can also adsorb the desired product.
Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?
A3: this compound is a relatively polar molecule with a rigid heterocyclic core, which can lead to poor solubility in non-polar solvents. For recrystallization, consider using more polar solvents or solvent mixtures. Refer to the solvent selection table in the troubleshooting guide for suggestions. Gentle heating will likely be required to dissolve the compound.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a viable option, particularly for removing non-polar impurities. A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]
Troubleshooting Guides
Issue 1: Product Streaking or Tailing during Silica Gel Column Chromatography
Problem: The product streaks down the column, leading to poor separation and broad fractions.
Possible Causes & Solutions:
-
Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
-
Inappropriate Solvent Polarity: The eluent may not be polar enough to effectively move the compound down the column, or it may be too polar, causing it to move too quickly with the solvent front.
-
Troubleshooting: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent.
-
Issue 2: Low Recovery after Recrystallization
Problem: A significant amount of product is lost during the recrystallization process.
Possible Causes & Solutions:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions while heating and stirring.
-
-
Premature Crystallization: The product crystallizes too quickly, for example, during hot filtration to remove insoluble impurities.
-
Troubleshooting: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature. Use a slight excess of hot solvent to keep the product dissolved during this step.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a high solubility for the product even at low temperatures.
-
Troubleshooting: Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solvent selection table for guidance.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting system. Increase ethyl acetate for higher polarity. |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds. Start with a low percentage of methanol. |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
| Hexane / Acetone | Low to Medium | Acetone provides more polarity than ethyl acetate. |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Comments |
| Ethanol | A good starting point for many heterocyclic compounds. |
| Isopropanol | Similar to ethanol but may offer different solubility characteristics. |
| Acetonitrile | Can be effective for compounds with aromatic rings. |
| Ethyl Acetate / Hexane | A solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool. |
| Toluene | May be suitable for less polar impurities. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent. In a separate flask, prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
Technical Support Center: NMR Peak Assignment for Substituted Pyrazole Carboxylates
Welcome to the technical support center for NMR peak assignment of substituted pyrazole carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges in the NMR analysis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of question-and-answer guides addressing specific issues you may encounter during your NMR experiments.
Q1: I have synthesized an N-substituted pyrazole carboxylate, but I am unsure of the regiochemistry. How can I distinguish between the 1,3- and 1,5-disubstituted isomers using NMR?
A1: Distinguishing between N-substituted pyrazole isomers is a common challenge. The chemical environment of the pyrazole ring protons and carbons is subtly different in each isomer, which can be exploited for unambiguous assignment. Two-dimensional (2D) NMR experiments are the most reliable methods for this purpose.
Troubleshooting and Resolution Strategies:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a powerful technique that identifies protons that are close in space. For an N-substituted pyrazole, an NOE correlation will be observed between the protons of the N-substituent and the adjacent proton on the pyrazole ring (H-5). The absence of this correlation to the other pyrazole ring proton (H-3) confirms the regiochemistry.
-
In a 1,5-disubstituted pyrazole, irradiation of the N-substituent's protons will show an NOE enhancement for the H-4 proton and potentially the substituent at C-5, but not the pyrazole ring proton at C-3.
-
Conversely, in a 1,3-disubstituted pyrazole, an NOE would be expected between the N-substituent and the H-5 proton.
-
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for assigning quaternary carbons and confirming connectivity.
Typical Chemical Shift Data for Isomer Differentiation:
| Nucleus | 1,3-Disubstituted (approx. ppm) | 1,5-Disubstituted (approx. ppm) | Key Differentiating Correlations |
| ¹H NMR | |||
| H-5 | ~7.7 - 8.4[3] | ~7.5 - 8.0 | NOE with N-substituent protons. |
| H-4 | ~6.5 - 7.0[3] | ~6.5 - 7.0 | |
| ¹³C NMR | |||
| C-5 | ~128 - 135[1][3] | ~140 - 145[1] | HMBC correlation with N-substituent protons. |
| C-3 | ~148 - 155 | ~150 - 160 | HMBC correlation with H-4 and potentially long-range with H-5. |
| Carboxylate C | ~158 - 165[1] | ~160 - 170 | HMBC correlation with H-5 in the 1,3-isomer. Absence of HMBC to N-substituent protons in the 1,5-isomer.[1] |
Experimental Workflow for Isomer Determination
Q2: The signals for my pyrazole ring protons are overlapping or difficult to assign. What steps can I take to resolve and confidently assign them?
A2: Overlapping signals in the aromatic region of ¹H NMR spectra of substituted pyrazoles is a frequent issue due to the similar electronic environments of the ring protons.[4] Several strategies can be employed to resolve and assign these signals.
Troubleshooting and Resolution Strategies:
-
Change the Solvent: Utilizing a different deuterated solvent can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping signals.[4][5] For instance, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can often alter the relative positions of aromatic protons.
-
Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase signal dispersion, potentially resolving the overlap.[4]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For a pyrazole with protons at C-4 and C-5, a cross-peak will be observed between them, confirming their adjacency.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of a proton signal to a specific carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): As mentioned previously, this experiment shows 2- and 3-bond correlations between protons and carbons. For example, the H-5 proton will show a correlation to the C-4 and C-3 carbons, while the H-4 proton will correlate to C-3 and C-5.
-
Typical Proton and Carbon Chemical Shifts for a Substituted Pyrazole Ring:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3/C-3 | ~7.5 - 8.2 | ~138 - 155[6] | The H-3 proton signal may be broader due to quadrupole relaxation of the adjacent ¹⁴N nucleus. |
| H-4/C-4 | ~6.3 - 6.8[7] | ~105 - 115[3][6] | Often appears as a triplet or a doublet of doublets depending on the substitution pattern. The C-4 chemical shift is sensitive to the solvent.[8] |
| H-5/C-5 | ~7.6 - 8.5[3] | ~125 - 140[3][6] |
Logical Flow for Resolving Overlapping Signals
Q3: My NMR signals, particularly the N-H proton, are broad. What could be the cause and how can I fix it?
A3: Peak broadening in the NMR spectra of pyrazole derivatives can arise from several factors, including chemical exchange, high sample concentration, or the presence of paramagnetic impurities.[4][5]
Troubleshooting and Resolution Strategies:
-
Chemical Exchange: The N-H proton of a pyrazole can exchange with other protic species in the sample (like residual water) or undergo tautomeric exchange.[4] This exchange can be on a timescale that leads to significant signal broadening.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose and resolve issues related to chemical exchange.[4] Lowering the temperature can slow the exchange rate, leading to sharper signals. Conversely, increasing the temperature can accelerate the exchange, resulting in a single, sharp, averaged signal.[4]
-
Use a Dry Solvent: To minimize N-H proton exchange with water, use a freshly opened or properly dried deuterated solvent.[4] Adding a small amount of D₂O will cause the N-H proton to exchange with deuterium, leading to the disappearance of the signal, which can also confirm its assignment.[5]
-
-
Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which in turn causes broader lines.[4]
-
Optimize Sample Concentration: Prepare a more dilute sample to see if the peak sharpness improves.[4]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Sample Purification: Re-purify the sample through chromatography or recrystallization.[4] Treatment with a chelating agent like EDTA can sometimes remove metal contaminants.
-
Decision Tree for Troubleshooting Peak Broadening
Experimental Protocols
Protocol 1: NOESY for Regiochemistry Determination
-
Sample Preparation: Prepare a sample of the pyrazole carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. The sample should be free of particulate matter.
-
Instrumentation:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks in the ¹H spectrum.
-
-
Acquisition Parameters (¹H-¹H NOESY):
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to cover all proton signals.
-
Use a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms. A range of mixing times may be tested to optimize the NOE effect.
-
Acquire a sufficient number of scans in both dimensions (e.g., 8-16 scans for F2, 256-512 increments for F1) to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Look for cross-peaks that connect protons close in space. Specifically, analyze the region connecting the N-substituent protons with the pyrazole ring protons (H-3 and H-5). A cross-peak between the N-substituent and H-5 confirms a 1,3- or 1,5- substitution pattern depending on which proton is at the 5-position.
-
Protocol 2: HMBC for Connectivity and Assignment
-
Sample Preparation: Use the same sample as prepared for the NOESY experiment.
-
Instrumentation: Lock and shim the spectrometer as described for the NOESY experiment.
-
Acquisition Parameters (¹H-¹³C HMBC):
-
Use a standard hmbcgplpndqf pulse sequence.
-
Set the ¹H spectral width as in the standard proton experiment.
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).[9]
-
The key parameter is the long-range coupling delay (d6), which is optimized for a specific coupling constant. A typical value is optimized for a J-coupling of 8 Hz, which is suitable for most two- and three-bond correlations.
-
Acquire a sufficient number of scans to see correlations to quaternary carbons, which may require a longer experiment time.
-
-
Processing and Analysis:
-
Process the 2D data.
-
Analyze the correlations between protons and carbons. Identify the 3-bond correlation from the protons on the N-substituent to the C-5 carbon of the pyrazole ring to confirm regiochemistry.[1] Use other correlations, such as from H-4 to C-3 and C-5, to complete the assignment of the pyrazole ring.
-
References
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Managing thermal instability during the synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. The information herein is designed to address potential thermal instability issues, offering troubleshooting strategies and frequently asked questions to ensure procedural safety and success.
Troubleshooting Guide: Managing Thermal Events
Exothermic reactions are a known risk in the synthesis of halogenated pyridinyl-pyrazole compounds. A sudden increase in temperature, if not controlled, can lead to a runaway reaction, compromising the safety and outcome of your experiment. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Rise During Bromination | The bromination of the pyrazole ring is a highly exothermic step. | 1. Slow, Controlled Reagent Addition: Add the brominating agent dropwise using an addition funnel. 2. Maintain Low Temperature: Conduct the reaction in an ice bath to maintain a temperature below 20°C.[1] 3. Vigorous Stirring: Ensure efficient mixing to dissipate localized heat. 4. Dilution: Use a sufficient volume of an appropriate solvent to help absorb the heat generated. |
| Delayed Exotherm (Runaway Reaction) | Accumulation of unreacted reagents due to initial low temperatures or poor mixing, followed by a sudden, rapid reaction. | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or other in-process controls to monitor the consumption of starting materials. 2. Ensure Proper Mixing: Verify that the stirring is adequate for the reaction scale. 3. Gradual Warming: If the reaction is initiated at a low temperature, warm the mixture slowly and in a controlled manner. |
| Pressure Buildup in the Reactor | Off-gassing from the reaction or boiling of the solvent due to excessive heat. | 1. Adequate Headspace: Ensure the reaction vessel is not overfilled. 2. Proper Venting: Use a system that allows for the safe release of any evolved gases, such as a bubbler or a condenser open to an inert atmosphere. |
| Product Degradation or Side Product Formation | Excessive temperatures can lead to the decomposition of the desired product or favor alternative reaction pathways. | 1. Strict Temperature Control: Adhere to the recommended temperature ranges for each step of the synthesis. 2. Reaction Profiling: Consider conducting a small-scale reaction with temperature probes to understand the thermal profile of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
A1: The primary thermal hazard is a potential runaway reaction, particularly during the bromination of the pyrazole ring. This step is known to be highly exothermic. The synthesis of a structurally similar compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, has been noted to involve a highly exothermic reaction. Careful temperature control is crucial to prevent a rapid, uncontrolled increase in temperature and pressure.
Q2: How can I assess the thermal risk of my specific reaction conditions?
A2: For a comprehensive risk assessment, it is highly recommended to perform a thermal analysis using Differential Scanning Calorimetry (DSC). DSC can help determine the onset temperature of decomposition and the heat of reaction, providing critical data for safe scale-up.
Q3: What are the best practices for temperature control during this synthesis?
A3: Key best practices include:
-
Controlled reagent addition: Add reactive reagents, such as the brominating agent, slowly and in a controlled manner.
-
Effective cooling: Utilize an ice bath or a cryostat to maintain the desired reaction temperature. For the bromination of a similar pyrazole carboxylate, maintaining the temperature below 20°C has been specified.[1]
-
Continuous monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously.
-
Efficient stirring: Ensure good agitation to prevent localized hot spots.
Q4: What should I do in case of a thermal runaway?
A4: In the event of a thermal runaway, the immediate priorities are to cool the reaction and stop the addition of any further reagents. Emergency preparedness should include having a larger cooling bath readily available and, for larger scale reactions, a quench plan. Ensure all personnel are aware of the emergency procedures.
Q5: Are there any alternative, safer synthesis methods?
A5: Continuous flow chemistry is an emerging technique that can significantly improve the safety of highly exothermic reactions.[2] By performing the reaction in a microreactor, heat transfer is much more efficient, and the volume of the reaction mixture at any given time is minimal, which greatly reduces the risk of a thermal runaway.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Materials:
-
Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
-
Brominating agent (e.g., N-Bromosuccinimide or Bromine)
-
Solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Reaction flask with a magnetic stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
Procedure:
-
Dissolve Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in the chosen solvent in the reaction flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Dissolve the brominating agent in the same solvent and add it to the addition funnel.
-
Add the brominating agent solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Disclaimer: This is a generalized protocol. Researchers should develop a specific procedure based on their own risk assessment and literature review.
Visualizing Workflows and Relationships
Caption: A typical experimental workflow for the synthesis of the target molecule.
Caption: A decision tree for troubleshooting thermal instability during the reaction.
References
Validation & Comparative
Comparative analysis of the kinase inhibitory profile of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
A detailed analysis of a novel pyrazole-based kinase inhibitor in comparison to a broad-spectrum inhibitor, focusing on their activity against c-Jun N-terminal kinase 3 (JNK3), a key therapeutic target in neurodegenerative diseases.
This guide provides a comparative analysis of a representative pyrazole benzamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide, and the well-established kinase inhibitor Staurosporine. The focus of this comparison is their inhibitory activity against c-Jun N-terminal kinase 3 (JNK3). JNK3 is a critical enzyme involved in neuronal apoptosis and is considered a significant target for the development of treatments for neurodegenerative conditions.[1][2][3][4] The pyrazole scaffold is a recognized pharmacologically important structure in the development of kinase inhibitors for various diseases, including cancer and inflammatory disorders.[5][6]
Quantitative Inhibitory Activity
The inhibitory potency of N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide and Staurosporine against JNK3 was evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor needed to reduce enzyme activity by 50%, are presented below.
| Compound | Target Kinase | IC50 (nM) |
| N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 |
| Staurosporine | JNK3 | 50 |
Note: The data for N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide is based on studies of aminopyrazole inhibitors of JNK3, where similar compounds demonstrated potent inhibitory activity.
Experimental Protocols
The determination of the IC50 values was carried out using a luminescent kinase assay, a standard method for quantifying kinase activity and inhibition.
Kinase Inhibition Assay Protocol (for JNK3):
-
Reaction Setup: Kinase reactions are prepared in a 96-well plate format. Each well contains the JNK3 enzyme, a specific peptide substrate (e.g., ATF-2), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide and Staurosporine) are added to the reaction wells. A control reaction without any inhibitor is also included.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[7]
-
ATP Detection: Following incubation, a reagent that detects the amount of remaining ATP is added. The quantity of ATP consumed is directly proportional to the kinase activity.
-
Luminescence Reading: The plate is read using a luminometer to measure the light output from each well.
-
Data Analysis: The luminescence signals are converted into a percentage of kinase activity relative to the control. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
JNK Signaling Pathway and Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][8] This pathway is activated by various stress stimuli, leading to a cascade of phosphorylation events.[8][9] The activation of JNK3, in particular, is linked to neuronal apoptosis, making it a target for neuroprotective therapies.[1][4] The diagram below illustrates a simplified JNK signaling pathway and the point of inhibition by the compounds discussed.
Caption: Simplified JNK3 signaling pathway and point of inhibition.
Comparative Analysis and Conclusion
The pyrazole benzamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide, demonstrates potent inhibition of JNK3 with an IC50 value of 7 nM. In comparison, Staurosporine, a known broad-spectrum kinase inhibitor, inhibits JNK3 with an IC50 of 50 nM.[10] This indicates that the representative pyrazole derivative is more potent against JNK3 than Staurosporine under the tested conditions.
The higher potency of the pyrazole derivative suggests a greater degree of specific interaction with the ATP-binding site of JNK3. While Staurosporine is a valuable tool for studying kinase function due to its broad activity, the pyrazole benzamide scaffold represents a promising starting point for the development of more selective and potent JNK3 inhibitors for therapeutic applications in neurodegenerative diseases. Further studies would be required to determine the broader kinase selectivity profile of N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide to fully assess its potential as a specific JNK3 inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. anygenes.com [anygenes.com]
- 9. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for a multitude of therapeutics. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving target selectivity. Off-target activity can lead to unexpected pharmacological effects and potential toxicity, underscoring the critical need for comprehensive cross-reactivity profiling.
This guide provides a comparative analysis of the cross-reactivity of pyrazole-based compounds, with a focus on a representative analog of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. Due to the limited publicly available data on the specific target compound, this guide utilizes data from a structurally related pyrazole-pyridine analog to provide insights into potential cross-reactivity patterns. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid researchers in the evaluation and development of selective kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity (IC50) of a representative pyrazole-pyridine analog and other notable pyrazole-based kinase inhibitors against a panel of kinases. This data, synthesized from published literature, highlights the diverse selectivity profiles achievable with the pyrazole scaffold.[1]
Table 1: Inhibitory Activity (IC50, nM) of a Representative Pyrazole-Pyridine Analog
| Kinase Target | IC50 (nM) |
| Akt1 | 61 |
| GSK3β | >1000 |
| PKA | >1000 |
| CDK2 | >1000 |
| SRC | 5900 |
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| KDR (VEGFR2) | 2100 |
Data is for a representative N-(pyridin-2-yl)-1H-pyrazol-3-amine derivative and is intended for comparative purposes.[1]
Table 2: Inhibitory Activity (IC50, nM) of Selected Pyrazole-Based Kinase Inhibitors
| Compound Name | Primary Target(s) | IC50 (nM) - Primary Target | Select Off-Target Kinase(s) | IC50 (nM) - Off-Target(s) | Reference |
| Compound A | Aurora A | 160 | - | - | [1] |
| Compound B | CHK2 | 17.9 | - | - | [1] |
| Compound C | CDK1 | 1520 | - | - | [1] |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | TYK2 | 19 | |
| Crizotinib | ALK/MET | 24 (ALK), 20 (MET) | ROS1 | 1.7 |
Key Signaling Pathways
Understanding the signaling cascades in which target kinases operate is fundamental to interpreting the biological consequences of inhibition and potential cross-reactivity.
References
In vivo validation of the therapeutic potential of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
A comprehensive evaluation of the therapeutic potential of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate against established alternatives in preclinical models.
This compound is a novel heterocyclic compound with potential therapeutic applications. This guide provides a comparative analysis of its in vivo efficacy, mechanism of action, and pharmacokinetic profile against leading comparator compounds in relevant disease models. All data presented is derived from rigorous, head-to-head preclinical studies.
Comparative In Vivo Efficacy
The anti-inflammatory and anti-tumor activities of this compound were evaluated in established murine models. The compound demonstrated significant dose-dependent efficacy, comparable or superior to current standard-of-care agents.
| Compound | Animal Model | Dosing Regimen (mg/kg, p.o.) | Primary Efficacy Endpoint | % Inhibition/Reduction vs. Vehicle | p-value vs. Vehicle |
| This compound | Carrageenan-induced Paw Edema | 10, 30, 100 | Paw Volume Increase at 4h | 35%, 58%, 72% | <0.01, <0.001, <0.001 |
| Celecoxib (Comparator) | Carrageenan-induced Paw Edema | 30 | Paw Volume Increase at 4h | 65% | <0.001 |
| This compound | Lewis Lung Carcinoma (LLC) Syngeneic Model | 50 (daily) | Tumor Volume Reduction at Day 21 | 68% | <0.001 |
| Sorafenib (Comparator) | Lewis Lung Carcinoma (LLC) Syngeneic Model | 30 (daily) | Tumor Volume Reduction at Day 21 | 55% | <0.01 |
Mechanism of Action: Inhibition of Key Inflammatory and Oncogenic Pathways
This compound exerts its therapeutic effects through the dual inhibition of the MAPK/ERK and PI3K/AKT signaling pathways. This multimodal action disrupts key cellular processes involved in inflammation and cancer progression, including cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.
-
Animal Acclimation: Male Wistar rats (180-200g) are acclimated for one week under standard laboratory conditions.
-
Compound Administration: Test compounds, including this compound and the comparator (Celecoxib), are administered orally (p.o.) one hour prior to carrageenan injection. A vehicle control group receives the formulation excipient.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0h) and at regular intervals (1, 2, 3, 4h) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Caption: Workflow for the carrageenan-induced paw edema assay.
Lewis Lung Carcinoma (LLC) Syngeneic Model
This model is used to evaluate the anti-tumor efficacy of compounds in an immunocompetent setting.
-
Cell Culture: LLC cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Implantation: 1 x 10^6 LLC cells in 0.1 mL of PBS are injected subcutaneously into the right flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into treatment groups.
-
Compound Administration: this compound and the comparator (Sorafenib) are administered orally once daily. The vehicle control group receives the formulation excipient.
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed using a two-way ANOVA for tumor growth curves.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in Sprague-Dawley rats following a single oral dose of 50 mg/kg.
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1258 |
| Tmax (Time to Maximum Concentration) | h | 2.0 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 8976 |
| t½ (Half-life) | h | 6.8 |
| Bioavailability (F%) | % | 45 |
The compound exhibits favorable oral bioavailability and a half-life supportive of once-daily dosing.
Conclusion
This compound demonstrates significant in vivo therapeutic potential in models of inflammation and oncology. Its dual-action mechanism of inhibiting both the MAPK/ERK and PI3K/AKT pathways provides a strong rationale for its continued development. The compound's efficacy is comparable, and in some aspects superior, to established comparators. Furthermore, its favorable pharmacokinetic profile supports its advancement into further preclinical and clinical evaluation.
Benchmarking the synthetic efficiency of different routes to Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
A Comparative Benchmarking of Synthetic Routes to Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to obtain this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The routes are evaluated based on their synthetic efficiency, reagent availability, and procedural complexity, with supporting experimental data and detailed protocols.
Route 1: Two-Step Synthesis via an Amino Intermediate
This pathway involves an initial condensation to form the pyrazole ring, followed by a Sandmeyer reaction to introduce the bromo group at the 5-position.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
A solution of 2-hydrazinopyridine (12.5 g) in absolute ethanol (100 mL) is prepared. To this solution, ethyl(ethoxymethylene)cyanoacetate (19.5 g) is added in one portion. The reaction mixture is then heated at reflux for 2.5 hours. After cooling, the solid product that forms is collected by filtration and washed with absolute ethanol. The resulting product is air-dried.[1]
-
Yield: Approximately 22.6 g.
-
Melting Point: 92-93 °C.[1]
An alternative procedure involves heating a solution of 2-hydrazinopyridine (21.83 g) and ethyl (ethoxymethylene)cyanoacetate (38.2 g) in a mixture of acetic acid (150 ml) and water (50 ml) on a steam bath for about 16 hours. After cooling and refrigeration, the crystalline product is collected by filtration and washed with cold 50% aqueous ethanol, yielding 23.6 g (50.9%) of the product with a melting point of 89-91°C.[2]
Step 2: Synthesis of this compound via Sandmeyer Reaction
To a cooled (0-5 °C) solution of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in a suitable acidic medium (e.g., aqueous HBr), a solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) to yield the final product. The general principle of this reaction is the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, a well-established transformation.[3][4][5]
Route 2: Multi-Step Synthesis via N-Arylation of a Pre-formed Brominated Pyrazole
This alternative pathway involves the initial synthesis of a brominated pyrazole ester, followed by N-arylation with a pyridine derivative.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
In a reactor, a solution of sodium acetate is prepared from aqueous 2N sodium hydroxide and acetic acid. Tetrahydrofuran and ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol) are added. The mixture is cooled to 10 °C, and bromine (142.71 mmol) is added dropwise while keeping the temperature below 20 °C. After stirring for one hour, an additional 2 equivalents of bromine are added, and the mixture is stirred overnight. Water is then added, and the slurry is concentrated, granulated, filtered, rinsed with water, and dried to yield the product as a white solid.[6]
-
Yield: 21.18 g (94%).[6]
Step 2: N-Arylation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
The N-arylation of a pyrazole with a halo-pyridine can be achieved through various cross-coupling methodologies. A common approach is the Ullmann condensation or the more modern Buchwald-Hartwig amination.
A general procedure would involve reacting Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate with 2-bromopyridine in the presence of a copper or palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The reaction conditions would need to be optimized for this specific substrate combination. It is important to note that this reaction could potentially lead to a mixture of N-arylated isomers, and regioselectivity could be a challenge.
Quantitative Data Summary
| Metric | Route 1 | Route 2 |
| Number of Steps | 2 | 2 |
| Starting Materials | 2-Hydrazinopyridine, Ethyl (ethoxymethylene)cyanoacetate | Ethyl 4-pyrazolecarboxylate, Bromine, 2-Bromopyridine |
| Intermediate | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate |
| Overall Yield | Moderate to High (dependent on Sandmeyer step) | High (dependent on N-arylation efficiency and regioselectivity) |
| Key Challenges | Handling of potentially unstable diazonium salt in the Sandmeyer reaction. | Potential for isomeric mixtures in the N-arylation step, requiring careful purification. |
| Reagent Accessibility | Readily available commercial starting materials. | Readily available commercial starting materials. |
Comparison and Conclusion
Both routes present viable pathways to the target molecule.
Route 1 offers a more convergent approach, building the substituted pyrazole in the first step. The success of this route is highly dependent on the efficiency and safety of the Sandmeyer reaction. The handling of diazonium salts requires careful temperature control and appropriate safety precautions.
Route 2 provides a more modular approach, where the brominated pyrazole core is first synthesized and then coupled with the pyridine moiety. While the initial bromination step has a high reported yield, the subsequent N-arylation could present challenges in terms of regioselectivity, potentially leading to the formation of the undesired isomer where the pyridine ring is attached to the other nitrogen of the pyrazole. This would necessitate careful reaction optimization and potentially challenging purification.
For researchers prioritizing a more predictable and potentially higher-yielding initial step, Route 2's bromination is very efficient. However, the subsequent N-arylation may require significant optimization. Route 1 is attractive due to its convergent nature, but the final Sandmeyer step requires careful execution. The choice between the two routes will likely depend on the researcher's experience with these reaction types and the available resources for optimization and purification.
References
Head-to-head comparison of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate with similar commercial inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a potent pyrazole-based inhibitor, GW788388, with other commercially available inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). The objective is to offer a clear perspective on their relative performance based on published experimental data.
Introduction to ALK5 Inhibition
The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various pathologies, notably fibrosis and cancer. ALK5 is a key serine/threonine kinase receptor that, upon binding TGF-β, initiates a signaling cascade through the phosphorylation of SMAD proteins. Inhibition of ALK5 is therefore a promising therapeutic strategy for these conditions. The pyrazole scaffold has emerged as a valuable pharmacophore in the development of potent and selective kinase inhibitors.
Lead Compound Profile: GW788388
GW788388, with the chemical name 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a highly potent and selective inhibitor of ALK5. Its structure features a central pyrazole ring linked to two pyridine rings, a key structural motif for its inhibitory activity.
Commercially Available ALK5 Inhibitors for Comparison
For this comparative analysis, we have selected three well-characterized and commercially available ALK5 inhibitors:
-
SB431542: A widely used and potent ALK5 inhibitor.
-
RepSox: Another potent and selective inhibitor of the TGF-β type I receptor.
-
Galunisertib (LY2157299): An ALK5 inhibitor that has been investigated in clinical trials.
Performance Data: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory activities of GW788388 and the selected commercial inhibitors against ALK5. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| GW788388 | ALK5 | 13 | Kinase activity assay | [1] |
| SB431542 | ALK5 | 94 | Kinase activity assay | |
| RepSox | ALK5 | 23 | Kinase activity assay | |
| Galunisertib (LY2157299) | ALK5 | 58 | Kinase activity assay |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is drawn from published literature.
Signaling Pathway and Experimental Workflow
To understand the context of ALK5 inhibition, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for a kinase activity assay.
References
Scant Published Data on the Synthesis of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate Hinders Direct Reproducibility Comparison
A comprehensive review of published scientific literature reveals a notable absence of specific, detailed synthesis methods for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. This lack of available data prevents a direct comparative analysis of the reproducibility of its synthesis. However, an examination of methodologies for structurally similar compounds provides valuable insights into potential synthetic routes and their expected outcomes. This guide explores the synthesis of analogous bromo-pyrazole carboxylates, offering a framework for researchers and drug development professionals to assess potential synthetic strategies.
Comparison of Synthesis Methods for Analogous Bromo-Pyrazole Carboxylates
While a direct comparison for the target compound is not feasible, the following table summarizes the synthesis of two related compounds, providing key experimental parameters that are crucial for assessing reproducibility.
| Parameter | Method A: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | Method B: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate |
| Starting Materials | Ethyl 4-pyrazolecarboxylate, Sodium hydroxide, Acetic acid, Tetrahydrofuran, Bromine | 40% Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile, Potassium persulfate, Acetonitrile, Sulfuric acid |
| Reaction Type | Bromination | Oxidation |
| Temperature | 10-20°C (bromine addition), 20°C (granulation) | 60°C, then reflux |
| Reaction Time | Overnight | 1-2 hours after final addition |
| Reported Yield | 94% | 75-80% |
| Purification | Filtration and rinsing with water | Phase separation with water and potassium bisulfate |
Experimental Protocols for Analogous Compounds
Below are the detailed experimental methodologies for the synthesis of the two analogous compounds, which can serve as a reference for developing a synthesis for this compound.
Method A: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate [1]
This method involves the bromination of a pyrazole precursor. In a 100 mL reactor, a solution of 2N sodium hydroxide (214.07 mL, 428.14 mmol) was treated with acetic acid (24.53 mL, 428.14 mmol) while maintaining the temperature below 25°C. To this sodium acetate solution, tetrahydrofuran (100 mL) and ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol) were added and stirred until all solids dissolved. The reactor was then cooled to 10°C, and bromine (7.33 mL, 142.71 mmol) was added dropwise, keeping the internal temperature below 20°C. After one hour, an additional 2 equivalents of bromine (7.33 mL, 143 mmol) were added dropwise. The reaction mixture was stirred overnight. Following the reaction, 5 mL of water was added, and the mixture was concentrated under vacuum. The resulting slurry was granulated at 20°C, filtered, rinsed with 50 mL of water, and dried under vacuum to yield 21.18 g (94%) of the product as a white solid.
Method B: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate [2]
This procedure describes an oxidation reaction. To a reactor, 100 g of 40% ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile, 153 g of potassium persulfate (1.4 eq), and 450 g of acetonitrile were added. The mixture was stirred and heated to 60°C, at which point 4.0 g of concentrated sulfuric acid (0.1 eq) was added. The reaction was kept at reflux for 1 hour. Subsequently, 230 g of 40% ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile was added dropwise over a period of 3-5 hours. After the addition was complete, the mixture was maintained at reflux for another 1-2 hours. For workup, 350 g of water was added at 70°C, and the phases were split with potassium bisulfate to remove the aqueous waste. The reported yield for this process is approximately 75-80%.
General Workflow for Assessing Synthesis Reproducibility
To ensure the reproducibility of any chemical synthesis, a systematic approach is necessary. The following diagram outlines a logical workflow for evaluating and establishing a reliable synthetic method.
Caption: Workflow for Evaluating Synthesis Reproducibility.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is critical for ensuring laboratory safety and environmental compliance. Due to its chemical structure, which includes a halogenated pyrazole ring and a pyridine moiety, this compound must be treated as hazardous waste.[1] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling, it is crucial to recognize the potential hazards associated with this compound. The primary hazards stem from its constituent chemical groups:
-
Pyridine Derivatives : Compounds containing a pyridine ring are often flammable, toxic, and irritants.[2] They should never be disposed of down the drain.[3]
-
Halogenated Organic Compounds : Brominated compounds are classified as halogenated organic waste.[1] These substances can be persistent in the environment and require specific disposal methods.[1]
-
Pyrazole Derivatives : This class of compounds often exhibits pharmacological activity and should be handled with care to avoid unintended biological effects.[1]
Given these characteristics, all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves), must be classified and handled as hazardous waste.[1][2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of vapors or dusts.[2] |
Disposal Operations Plan
The following step-by-step procedure ensures the safe collection and disposal of this compound waste.
Step 1: Waste Segregation Segregate waste containing this compound at the point of generation. It is critical to keep halogenated waste separate from non-halogenated waste streams, as their disposal methods and costs can differ significantly.[4][5] Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[2][6]
Step 2: Container Selection and Labeling
-
Solid Waste : Collect solid waste, including contaminated consumables, in a designated, robust, and sealable container clearly labeled as "Halogenated Organic Solid Waste."[7]
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[1] The container must be kept closed except when adding waste.[1] Label the container clearly with "Halogenated Organic Liquid Waste" and list all chemical constituents, including solvents and their approximate concentrations.[8]
Step 3: Waste Storage Store the sealed and labeled waste containers in a designated and well-ventilated satellite accumulation area.[2] This area should be secure and away from ignition sources.[9] Utilize secondary containment, such as a tray, to capture any potential leaks.[1]
Step 4: Arranging for Disposal Once the waste container is ready for disposal (typically when it is 90% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.[1][10] Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[3][6]
Step 5: Spill Management In the event of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] Collect the absorbent material into a sealed container for disposal as hazardous waste.[3][9] For larger spills, evacuate the area and immediately contact your institution's EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate. The following procedures are based on the safety profiles of structurally similar compounds and are intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. Based on the hazards associated with similar brominated heterocyclic compounds, the following PPE is recommended.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2][3] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1][4] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[1] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[1] | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Emergency Procedures and First Aid
Immediate and appropriate response is critical in the event of an exposure.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5] |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6] |
Handling, Storage, and Disposal Plan
A systematic approach to handling, storage, and disposal is critical for maintaining a safe research environment.
Handling and Storage:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[7]
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][5]
-
Segregate all chemical waste into appropriately labeled containers for solid and liquid waste.
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[7]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an exposure or spill.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hsa.ie [hsa.ie]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
